molecular formula C11H14O3 B101306 2-(3-Methoxyphenyl)-2-methylpropanoic acid CAS No. 17653-94-0

2-(3-Methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B101306
CAS No.: 17653-94-0
M. Wt: 194.23 g/mol
InChI Key: AJBGTOYTKPVUPX-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a branched-chain propanoic acid derivative that serves as a valuable chemical intermediate in pharmaceutical research and development. Its structural motif, featuring a methoxy-substituted phenyl ring and a sterically hindered carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Scientific literature indicates that derivatives of 3-phenylpropionic acid have been investigated for their use in the preparation of compounds that target cardiovascular diseases, highlighting the relevance of this chemical scaffold in medicinal chemistry . The compound's specific branching is of particular interest in drug discovery for modulating the physicochemical properties of lead compounds, such as their metabolic stability and binding affinity. Researchers utilize this acid in the exploration of new therapeutic agents, leveraging its structure to create novel molecules that may interact with specific biological pathways. This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-11(2,10(12)13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGTOYTKPVUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445344
Record name 2-(3-Methoxyphenyl)-2-methylpropanoic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17653-94-0
Record name 3-Methoxy-α,α-dimethylbenzeneacetic acid
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Record name 2-(3-Methoxyphenyl)-2-methylpropanoic acid
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Record name 2-(3-methoxyphenyl)-2-methylpropanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The document outlines key synthetic strategies, presents detailed experimental protocols, and includes quantitative data to facilitate reproducibility and optimization.

Introduction

This compound is an organic compound featuring a methoxy-substituted phenyl ring and a gem-dimethylpropanoic acid moiety. This structural motif is of interest in the design of pharmacologically active molecules, where the gem-dimethyl group can enhance metabolic stability and the methoxyphenyl group can modulate receptor binding affinity. This guide explores the most viable and documented synthetic routes to this compound, providing the necessary technical details for laboratory-scale preparation.

Primary Synthesis Pathway: Alkylation of (3-Methoxyphenyl)acetonitrile

The most direct and commonly referenced conceptual pathway to this compound involves a two-step sequence starting from (3-methoxyphenyl)acetonitrile. This method leverages the acidity of the benzylic protons, allowing for sequential alkylation followed by hydrolysis of the nitrile functional group.

A logical workflow for this synthesis is presented below:

Synthesis_Workflow cluster_0 Step 1: α,α-Dimethylation cluster_1 Step 2: Nitrile Hydrolysis start (3-Methoxyphenyl)acetonitrile step1 Deprotonation with Strong Base (e.g., NaH, LDA) start->step1 Toluene/DMF step2 Reaction with Methylating Agent (e.g., Methyl Iodide) step1->step2 Formation of Carbanion intermediate 2-(3-Methoxyphenyl)-2-methylpropanenitrile step2->intermediate 2 equivalents step3 Acidic or Basic Hydrolysis (e.g., H2SO4 or NaOH) intermediate->step3 Reflux step4 Acidic Work-up (if basic hydrolysis) step3->step4 product This compound step4->product

Caption: General workflow for the synthesis via nitrile alkylation.
Step 1: α,α-Dimethylation of (3-Methoxyphenyl)acetonitrile

This crucial step involves the exhaustive methylation of the benzylic carbon of (3-methoxyphenyl)acetonitrile. The reaction requires a strong base to generate the carbanion, which then acts as a nucleophile, attacking the methylating agent. Two equivalents of both the base and the methylating agent are necessary to achieve dimethylation.

Experimental Protocol:

While a specific protocol for the dimethylation of (3-methoxyphenyl)acetonitrile is not available, a general and analogous procedure for the methylation of arylacetonitriles using dimethyl carbonate provides a viable method.

  • Reaction Setup: In a high-pressure autoclave, combine (3-methoxyphenyl)acetonitrile, dimethyl carbonate (DMC), and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Reaction Conditions: Heat the sealed autoclave to a temperature range of 180-200°C. The reaction progress can be monitored by GC analysis of aliquots.

  • Work-up: After completion, the reaction mixture is cooled. The excess dimethyl carbonate is removed by rotary evaporation. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with water. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The crude product, 2-(3-methoxyphenyl)-2-methylpropanenitrile, can be purified by vacuum distillation.

Step 2: Hydrolysis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile

The final step is the hydrolysis of the sterically hindered tertiary nitrile to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures and prolonged reaction times.

Experimental Protocol (Acidic Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile.

  • Reaction Conditions: Add an aqueous solution of a strong acid, such as 30-50% sulfuric acid. Heat the mixture to reflux (approximately 110-130°C) with vigorous stirring. The reaction is typically monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it over ice. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: The extracted organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[1]

Experimental Protocol (Basic Hydrolysis):

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the nitrile in a suitable solvent like ethylene glycol.

  • Reaction Conditions: Add a concentrated aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. Heat the mixture to reflux (temperatures can exceed 150°C) for several hours.

  • Work-up: After cooling, dilute the reaction mixture with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted nitrile. The aqueous layer is then carefully acidified with a strong acid (e.g., concentrated HCl) until the pH is acidic, which precipitates the carboxylic acid.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification.[1]

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent Aqueous H₂SO₄ or HClAqueous NaOH or KOH
Solvent Often neat or with a co-solventEthylene glycol or similar high-boiling solvent
Temperature Reflux (110-130°C)Reflux (>150°C)
Reaction Time 4-24 hours4-24 hours
Work-up Extraction or filtrationAcidification to precipitate product
Yield Generally moderate to goodGenerally moderate to good

Alternative Synthesis Pathway: Grignard Reaction

An alternative approach involves the use of an organometallic reagent, specifically a Grignard reagent derived from a 3-methoxyphenyl halide. This pathway offers a different disconnection strategy but requires strict anhydrous conditions.

The proposed Grignard synthesis pathway is as follows:

Grignard_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition & Hydrolysis start 3-Bromoanisole step1 Reaction with Magnesium Metal start->step1 Anhydrous THF grignard 3-Methoxyphenylmagnesium bromide step1->grignard step2 Nucleophilic Addition grignard->step2 electrophile Methyl 2-bromoisobutyrate or Acetone + CO2 electrophile->step2 step3 Acidic Hydrolysis step2->step3 product This compound step3->product

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS No. 17653-94-0). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document consolidates foundational chemical information, presents data from structurally related isomers to provide context, and details standardized experimental protocols for the determination of key physicochemical parameters. This guide is intended to serve as a foundational resource for researchers and professionals involved in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Chemical Identity and Structure

This compound is a carboxylic acid derivative with a molecular structure characterized by a phenyl ring substituted with a methoxy group at the meta-position, and a propanoic acid moiety with two methyl groups at the alpha-carbon.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 17653-94-0[2]
Molecular Formula C₁₁H₁₄O₃[2]
Molecular Weight 194.23 g/mol
Canonical SMILES CC(C)(C1=CC(=CC=C1)OC)C(=O)O
InChI Key AJBGTOYTKPVUPX-UHFFFAOYSA-N
Physical Form Solid
Purity ≥95-98% (as commercially available)[2]
Storage Room temperature or 4°C[2]

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyThis compound (Predicted/Unavailable)Comparative Isomer Data
Melting Point (°C) Data not available3-(2-Methoxyphenyl)propionic acid: 83.5-89.5 °C 3-(3-Methoxyphenyl)propionic acid: 43-45 °C[3]
Boiling Point (°C) Data not available3-(3-Methoxyphenyl)propionic acid: 318.1 ± 17.0 (Predicted)[3]
pKa Predicted to be in the range of 4-5 (typical for carboxylic acids)3-(3-Methoxyphenyl)propionic acid: 4.654 (at 25°C)[3]
logP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2.0-2.53-(4-Methoxyphenyl)-2-methylpropanoic acid: 2.2 (Predicted by XLogP3)[4] 2-(4-Methoxyphenyl)-2-methylpropanoic acid: 2.3 (Predicted)[5]
Aqueous Solubility Data not available (Expected to have low solubility in water)3-(3-Methoxyphenyl)propionic acid: Soluble in water[3]

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point
  • Method: Capillary Melting Point Determination.

  • Protocol:

    • A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range indicates the melting point of the substance and provides an indication of its purity.

Determination of pKa (Acid Dissociation Constant)
  • Method: Potentiometric Titration.

  • Protocol:

    • A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

    • The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

    • A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of logP (Octanol-Water Partition Coefficient)
  • Method: Shake-Flask Method (OECD Guideline 107).

  • Protocol:

    • Prepare a saturated solution of the compound in both n-octanol and water.

    • A known volume of the n-octanol solution is mixed with a known volume of the water solution in a separatory funnel.

    • The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.

    • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility
  • Method: Equilibrium Shake-Flask Method (OECD Guideline 105).

  • Protocol:

    • An excess amount of the solid compound is added to a known volume of water in a flask.

    • The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear aqueous solution is quantified using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • The determined concentration represents the aqueous solubility of the compound at that temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound such as this compound and the relationship between its key properties.

G cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_application Application & Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS, IR) Purification->Structure_Verification MeltingPoint Melting Point Determination Structure_Verification->MeltingPoint pKa pKa Determination Structure_Verification->pKa logP logP Determination Structure_Verification->logP Solubility Aqueous Solubility Determination Structure_Verification->Solubility Formulation Formulation Development MeltingPoint->Formulation ADME_Tox ADME/Tox Studies MeltingPoint->ADME_Tox Biological_Screening Biological Activity Screening MeltingPoint->Biological_Screening pKa->Formulation pKa->ADME_Tox pKa->Biological_Screening logP->Formulation logP->ADME_Tox logP->Biological_Screening Solubility->Formulation Solubility->ADME_Tox Solubility->Biological_Screening

Figure 1. Experimental workflow for the synthesis and characterization of a novel compound.

G cluster_downstream Impact on Drug Development Compound 2-(3-Methoxyphenyl)-2- methylpropanoic acid pKa pKa (Acid-Base Properties) Compound->pKa logP logP (Lipophilicity) Compound->logP Solubility Aqueous Solubility Compound->Solubility MeltingPoint Melting Point (Purity & Stability) Compound->MeltingPoint pKa->Solubility influences Absorption Absorption (e.g., oral bioavailability) pKa->Absorption logP->Solubility influences logP->Absorption Distribution Distribution (e.g., tissue penetration) logP->Distribution Metabolism Metabolism (e.g., metabolic stability) logP->Metabolism Solubility->Absorption Excretion Excretion Solubility->Excretion MeltingPoint->Solubility influences

Figure 2. Interrelationship of physicochemical properties and their impact on drug development.

Conclusion

This technical guide consolidates the available information on the physicochemical properties of this compound. While there is a notable absence of comprehensive experimental data in the public domain, this document provides a framework for its characterization by presenting foundational data, contextual information from its isomers, and detailed standard operating procedures for determining its key physicochemical parameters. The provided workflows and relationship diagrams offer a logical approach for researchers to systematically evaluate this compound and its analogs for potential applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this molecule.

References

Structural Elucidation of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. It details the key analytical techniques and experimental protocols required to confirm the chemical structure of this compound. This document presents predicted spectral data based on established principles of spectroscopy and provides a plausible synthetic route. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams.

Chemical Identity and Physical Properties

This compound is a carboxylic acid derivative with a methoxy-substituted phenyl ring. Its physical and chemical properties are crucial for its handling, analysis, and potential applications in drug discovery and development.

PropertyValue
IUPAC Name This compound
CAS Number 17653-94-0
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane; sparingly soluble in water.

Predicted Spectroscopic Data and Structural Elucidation

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for this specific molecule is not publicly available, the following sections detail the predicted spectral data and its interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.25Triplet1HAr-H (C5-H)
~6.95Doublet of doublets1HAr-H (C6-H)
~6.85Doublet1HAr-H (C4-H)
~6.80Singlet1HAr-H (C2-H)
3.81Singlet3H-OCH₃
1.58Singlet6H-C(CH₃)₂

Interpretation:

  • The broad singlet in the downfield region (~10-12 ppm) is characteristic of the acidic proton of the carboxylic acid group.

  • The aromatic region (~6.8-7.3 ppm) shows four distinct signals, consistent with a 1,3-disubstituted benzene ring. The splitting patterns (triplet and doublet of doublets) are indicative of the meta-substitution.

  • The sharp singlet at approximately 3.81 ppm corresponds to the three protons of the methoxy group.

  • The singlet at around 1.58 ppm, integrating to six protons, is assigned to the two equivalent methyl groups attached to the quaternary carbon.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum in CDCl₃ would show the following peaks:

Chemical Shift (δ, ppm)Assignment
~182-COOH
~159.5Ar-C (C3-OCH₃)
~145Ar-C (C1)
~129.5Ar-C (C5)
~118Ar-C (C6)
~113Ar-C (C4)
~112Ar-C (C2)
~55.2-OCH₃
~46.5-C (CH₃)₂
~25.5-C(C H₃)₂

Interpretation:

  • The signal at ~182 ppm is characteristic of a carboxylic acid carbonyl carbon.

  • The peak at ~159.5 ppm corresponds to the aromatic carbon attached to the electron-donating methoxy group.

  • The signals in the aromatic region (~112-145 ppm) are consistent with the six carbons of the substituted benzene ring.

  • The signal at ~55.2 ppm is typical for a methoxy group carbon.

  • The peak at ~46.5 ppm is assigned to the quaternary carbon, and the signal at ~25.5 ppm represents the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display the following characteristic absorption bands:

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2970MediumC-H stretch (aliphatic)
~1705StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1150MediumC-O stretch (carboxylic acid)

Interpretation:

  • A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The strong, sharp peak around 1705 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid group.

  • The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹.

  • The strong absorption at approximately 1250 cm⁻¹ is characteristic of the aryl C-O stretching of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

m/zProposed Fragment
194[M]⁺ (Molecular Ion)
149[M - COOH]⁺
135[M - COOH - CH₃]⁺
121[C₈H₉O]⁺
91[C₇H₇]⁺
77[C₆H₅]⁺

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 194 would confirm the molecular weight of the compound.

  • A significant fragment at m/z 149 would result from the loss of the carboxylic acid group (a loss of 45 Da).

  • Further fragmentation of the m/z 149 ion by loss of a methyl radical would lead to a peak at m/z 135.

  • The peak at m/z 121 is a common fragment for methoxy-substituted benzyl-type structures.

Synthesis Pathway and Experimental Protocol

While several synthetic routes to 2-aryl-2-methylpropanoic acids exist, a common and reliable method involves the α-methylation of the corresponding arylacetonitrile followed by hydrolysis.

Synthesis_Pathway cluster_reagents A 3-Methoxyphenylacetonitrile B 2-(3-Methoxyphenyl)propanenitrile A->B Methylation C 2-(3-Methoxyphenyl)-2-methylpropanenitrile B->C Methylation D This compound C->D Hydrolysis reagent1 NaH, CH₃I reagent2 NaH, CH₃I reagent3 H₂SO₄ (aq), Δ

Figure 1. Synthetic pathway for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile

  • To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyphenylacetonitrile (1.0 equivalent) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile. Purification can be achieved by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • To the crude 2-(3-Methoxyphenyl)-2-methylpropanenitrile, add a 50% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Experimental Workflows

The overall process of synthesizing and characterizing this compound can be visualized as a structured workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials (3-Methoxyphenylacetonitrile, NaH, CH₃I) reaction1 α-Methylation start->reaction1 hydrolysis Acid Hydrolysis reaction1->hydrolysis workup Workup & Purification hydrolysis->workup product Final Product workup->product nmr ¹H and ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation

Figure 2. General workflow for synthesis and structural analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The predicted spectral data presented in this guide provides a clear roadmap for the identification and confirmation of this compound. The detailed synthetic protocol offers a practical approach for its preparation in a laboratory setting. This technical guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of novel small molecules for potential therapeutic applications.

Spectroscopic Characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. Due to the limited availability of specific experimental data in publicly accessible databases, this guide combines established spectroscopic principles for carboxylic acids with data from closely related analogs to present a predictive characterization. Detailed, generalized experimental protocols for each spectroscopic technique are also provided to aid in the acquisition of empirical data.

Chemical Structure and Properties

Structure:

Molecular Formula: C₁₁H₁₄O₃

Molecular Weight: 194.23 g/mol

IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.2-7.3Triplet1HAr-H
~6.8-6.9Multiplet3HAr-H
~3.8Singlet3H-OCH₃
~1.6Singlet6H-C(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180-COOH
~160Ar-C-O
~145Ar-C (quaternary)
~130Ar-CH
~120Ar-CH
~115Ar-CH
~113Ar-CH
~55-OCH₃
~45-C(CH₃)₂
~25-C(CH₃)₂

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)
2980-2930Medium-StrongC-H stretch (Aliphatic)
1710-1680StrongC=O stretch (Carboxylic acid dimer)
1600, 1480Medium-WeakC=C stretch (Aromatic ring)
1250-1200StrongC-O stretch (Aromatic ether)
1150-1020MediumC-O stretch (Carboxylic acid)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
194[M]⁺ (Molecular ion)
179[M - CH₃]⁺
149[M - COOH]⁺
135[M - C(CH₃)₂COOH]⁺
107[C₇H₇O]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Record the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak will correspond to the molecular weight of the compound. Other peaks will represent fragment ions, which can provide structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 2-(3-Methoxyphenyl)-2- methylpropanoic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation & Characterization NMR->Structure FTIR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be confirmed by empirical measurement. The provided protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Potential Therapeutic Targets of Methoxyphenylpropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenylpropanoic acid derivatives represent a versatile class of compounds with a wide spectrum of pharmacological activities. Structurally characterized by a methoxy-substituted phenyl ring attached to a propanoic acid backbone, these molecules have garnered significant interest in medicinal chemistry. Their therapeutic potential spans anti-inflammatory, antioxidant, anticancer, and metabolic regulatory applications. This technical guide provides an in-depth overview of the key therapeutic targets of methoxyphenylpropanoic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Therapeutic Areas and Molecular Targets

The biological activities of methoxyphenylpropanoic acid derivatives are diverse, with several key molecular targets identified. These include enzymes involved in inflammation, receptors that modulate metabolism, and pathways that control cell growth and survival.

Anti-inflammatory and Analgesic Activity: Cyclooxygenase (COX) Inhibition

A primary and well-established mechanism of action for many arylpropanoic acids, including methoxyphenylpropanoic acid derivatives, is the inhibition of cyclooxygenase (COX) enzymes.[1][2] COX enzymes are critical for the biosynthesis of prostaglandins, which are key mediators of pain and inflammation.[1] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3]

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative arylpropanoic acid derivatives, including compounds with methoxyphenyl substitutions. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-oneCOX-20.95-[4]
1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-[5][6][7]triazole-3-carboxylic acid methylamideCOX-145.90.67[4]
COX-268.2[4]
1-(4-methoxyphenyl)-5-(3,4,5-trimethoxy-phenyl)-1H-[5][6][7]triazole-3-carboxylic acid hydrazideCOX-139.80.86[4]
COX-246.3[4]

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, such as PGE2, which promote inflammation, pain, and fever. Methoxyphenylpropanoic acid derivatives can inhibit COX-2, thereby blocking the production of these pro-inflammatory mediators.[8][9]

COX2_Pathway membrane Cell Membrane (Phospholipids) arachidonic_acid Arachidonic Acid membrane->arachidonic_acid Phospholipase A2 cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mpa_derivatives Methoxyphenylpropanoic Acid Derivatives mpa_derivatives->cox2 Inhibition

COX-2 signaling pathway in inflammation.
Anticancer Activity

Several methoxyphenylpropanoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms are believed to be multifaceted, involving the induction of apoptosis and inhibition of cell proliferation.[6]

The following table presents the half-maximal inhibitory concentration (IC50) values of representative compounds against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

CompoundCell LineIC50 (µM)Reference
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanoneU-87<10[6] (Described as most active)
Benzoquinone derivative 68U-87MG23.6[6]
Methyl rosmarinateU-879.8[2]
Thienopyrimidine derivative 52MDA-MB-23110[10]
Indolylquinone derivative 93bMDA-MB-2313.99 µg/mL[10]

The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][11][12]

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_compound Add Methoxyphenylpropanoic Acid Derivatives seed_cells->add_compound incubate1 Incubate (e.g., 24-72h) add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (e.g., DMSO) incubate2->solubilize read_absorbance Read Absorbance (~570nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Metabolic Regulation

Certain derivatives, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), also known as dihydroferulic acid, have been shown to influence metabolic pathways. These effects are mediated through targets like G protein-coupled receptors and key metabolic enzymes.

HMPA, a microbial metabolite of dietary polyphenols, is a potential agonist for GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3).[13] GPR41 is activated by short-chain fatty acids and is involved in regulating energy homeostasis and gut motility.[14][15] Activation of GPR41 is thought to contribute to improved hepatic lipid metabolism.[13]

Upon activation by an agonist like HMPA, GPR41, which is coupled to a Gi/o protein, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade can influence various cellular processes related to metabolism.[14]

GPR41_Pathway hmpa HMPA (Dihydroferulic Acid) gpr41 GPR41 hmpa->gpr41 gi_protein Gi/o Protein gpr41->gi_protein ac Adenylyl Cyclase gi_protein->ac Inhibition camp cAMP ac->camp atp ATP atp->ac metabolic_effects Modulation of Lipid Metabolism camp->metabolic_effects

GPR41 signaling pathway.

Ferulic acid, a closely related compound, and its derivatives have been shown to activate AMP-activated protein kinase (AMPK).[16] AMPK is a master regulator of cellular energy homeostasis.[2][5] Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, such as lipid synthesis.

Activation of AMPK leads to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This reduces the levels of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased fatty acid oxidation in the mitochondria. AMPK also suppresses the expression of lipogenic genes like SREBP-1c and FAS.[5]

AMPK_Pathway mpa_derivatives Methoxyphenylpropanoic Acid Derivatives ampk AMPK mpa_derivatives->ampk Activation acc Acetyl-CoA Carboxylase (ACC) ampk->acc Phosphorylation (Inhibition) srebp1c SREBP-1c / FAS ampk->srebp1c Inhibition malonyl_coa Malonyl-CoA acc->malonyl_coa cpt1 CPT1 malonyl_coa->cpt1 Inhibition fatty_acid_synthesis Fatty Acid Synthesis malonyl_coa->fatty_acid_synthesis fatty_acid_oxidation Fatty Acid Oxidation cpt1->fatty_acid_oxidation srebp1c->fatty_acid_synthesis

AMPK signaling in lipid metabolism.
Antioxidant Activity

Many methoxyphenylpropanoic acid derivatives exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals.[6] This property is crucial for mitigating oxidative stress, which is implicated in a wide range of diseases.

While extensive quantitative data is not always available, studies have shown that certain derivatives possess potent radical scavenging activity. For example, some 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated higher DPPH radical scavenging activity than the well-known antioxidant, ascorbic acid.[6]

CompoundAssayActivityReference
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanoneDPPH1.13 times higher than ascorbic acid[6]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPH~1.4 times higher than ascorbic acid[6]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazideDPPH~1.4 times higher than ascorbic acid[6]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant capacity of compounds.

  • Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

    • Test compound solutions at various concentrations

    • Positive control (e.g., ascorbic acid)

    • Methanol or ethanol (solvent)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control.

    • Add a fixed volume of the DPPH solution to an equal volume of the sample solutions in a 96-well plate or cuvettes.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentrations.

MTT Assay for Cell Viability

This assay is widely used to measure the cytotoxic effects of compounds on cancer cells.[1][11][12]

  • Principle: Metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[1][11]

  • Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compound solutions

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Principle: Subcutaneous injection of carrageenan into the paw of a rat or mouse induces an acute, localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Materials:

    • Rodents (e.g., Wistar rats or C57BL/6 mice)

    • Carrageenan solution (e.g., 1% in saline)

    • Test compound, vehicle control, and positive control (e.g., indomethacin)

    • Parenteral administration equipment

    • Plethysmometer or calipers for measuring paw volume/thickness

  • Procedure:

    • Administer the test compound, vehicle, or positive control to the animals (e.g., intraperitoneally or orally) at a set time before carrageenan injection.

    • Measure the initial volume or thickness of the hind paw.

    • Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The degree of edema is calculated as the difference in paw volume or thickness before and after carrageenan injection. The percentage of inhibition of edema for the treated groups is calculated relative to the vehicle control group.

Conclusion

Methoxyphenylpropanoic acid derivatives are a promising class of compounds with multiple potential therapeutic targets. Their well-documented anti-inflammatory effects via COX inhibition, coupled with emerging evidence of their anticancer, antioxidant, and metabolic regulatory activities, make them attractive scaffolds for further drug development. The key molecular targets identified—COX-2, GPR41, and AMPK—represent critical nodes in pathways governing inflammation, cell growth, and metabolism. Future research should focus on elucidating the structure-activity relationships for these diverse biological effects and optimizing the selectivity and potency of these derivatives for specific targets to enhance their therapeutic potential and minimize off-target effects.

References

The Unseen History of a Crucial Moiety: The Discovery and Profile of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-(3-Methoxyphenyl)-2-methylpropanoic acid (CAS No. 17653-94-0), a significant, yet often overlooked, chemical entity. While not a therapeutic agent in its own right, its story is intrinsically linked to the development and understanding of a cornerstone medication in the treatment of Parkinson's disease. This document will illuminate its origins as a metabolite of the peripherally acting DOPA decarboxylase inhibitor, Carbidopa. We will explore the analytical techniques that led to its identification and detail the synthetic methodologies for its preparation, providing a comprehensive resource for researchers in medicinal chemistry and drug metabolism.

Discovery and Historical Context

The discovery of this compound is not a standalone event but rather a denouement in the metabolic saga of Carbidopa. Carbidopa was developed by Merck in the 1960s as an adjunct to Levodopa therapy for Parkinson's disease.[1] Its purpose is to inhibit the peripheral conversion of Levodopa to dopamine, thereby increasing the bioavailability of Levodopa in the central nervous system and reducing its side effects.[1]

The first identification of the class of compounds to which this compound belongs arose from pivotal metabolic studies of Carbidopa in the mid-1970s. A key publication by Vickers et al. in 1975, titled "Further studies on the metabolism of carbidopa...", detailed the major urinary metabolites of Carbidopa in humans, rhesus monkeys, dogs, and rats. This research was crucial in understanding the biotransformation and clearance of the drug.

Among the identified metabolites were several propanoic acid derivatives, including 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid and 3-hydroxy-alpha-methylphenylpropionic acid. While the exact nomenclature varies, these findings represent the first characterization of the core structure of this compound as a product of in vivo metabolism of a major pharmaceutical agent. The primary metabolic pathway involves the loss of the hydrazine functional group from Carbidopa.

Therefore, the "discovery" of this acid can be attributed to the analytical work conducted to elucidate the metabolic fate of Carbidopa. It was not synthesized with a specific therapeutic purpose in mind but was rather identified as a natural byproduct of the body's processing of a xenobiotic.

Quantitative Data: Carbidopa Metabolites

The following table summarizes the major urinary metabolites of Carbidopa as identified in the seminal 1975 study by Vickers et al. The data highlights the percentage of urinary radioactivity accounted for by each metabolite in different species, providing a quantitative overview of the metabolic pathways.

MetaboliteChemical Name% of Urinary Radioactivity (Human)% of Urinary Radioactivity (Monkey)% of Urinary Radioactivity (Dog)
II 2-methyl-3'-methoxy-4'-hydroxyphenylpropionic acid~10%~10%16%
III 2-methyl-3,4-dihydroxyphenylpropionic acid10%17%19%
IV 3,4-dihydroxyphenylacetone<5%-<5%
V 2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid--<5%
VI 2-methyl-3-(3',4-dihydroxyphenyl)lactic acid--<5%
VII 3-hydroxy-alpha-methylphenylpropionic acid~10%~10%-

Data extracted from Vickers S, et al. J Med Chem. 1975 Feb;18(2):134-8.

Experimental Protocols

Identification of Carbidopa Metabolites (Circa 1975)

The identification of this compound and its analogues as metabolites of Carbidopa was achieved through a combination of chromatographic and spectrometric techniques, which were state-of-the-art for the time.

Methodology:

  • Sample Collection: Urine samples were collected from humans and laboratory animals following the administration of radiolabeled Carbidopa.

  • Extraction: The urinary metabolites were extracted from the aqueous matrix using organic solvents.

  • Chromatographic Separation: The extract was subjected to thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) to separate the individual metabolites.

  • Derivatization (for GLC): The acidic metabolites were often derivatized to form more volatile esters (e.g., methyl esters) or silyl ethers to improve their chromatographic properties.

  • Mass Spectrometry (MS): The separated components were then analyzed by mass spectrometry. The mass spectrometer would ionize the molecules and separate the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each metabolite.

  • Structure Elucidation: By comparing the mass spectra of the unknown metabolites with those of synthesized reference compounds, the researchers were able to deduce the chemical structures of the metabolites.

Synthesis of this compound

While the compound was first identified as a metabolite, its de novo synthesis is essential for obtaining a pure standard for analytical and research purposes. A common and effective method for the synthesis of 2-arylpropanoic acids is through the alkylation of an arylacetonitrile intermediate.

Reaction Scheme:

(3-Methoxyphenyl)acetonitrile → 2-(3-Methoxyphenyl)-2-methylpropanenitrile → this compound

Detailed Protocol:

  • α,α-Dimethylation of (3-Methoxyphenyl)acetonitrile:

    • To a solution of (3-methoxyphenyl)acetonitrile in a dry, aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture for a period to allow for the formation of the carbanion.

    • Add at least two equivalents of a methylating agent, such as methyl iodide (CH₃I), to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Quench the reaction with an aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Dry the organic layer, evaporate the solvent, and purify the resulting 2-(3-methoxyphenyl)-2-methylpropanenitrile, if necessary.

  • Hydrolysis of the Nitrile:

    • The 2-(3-methoxyphenyl)-2-methylpropanenitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.

    • Acidic Hydrolysis: Reflux the nitrile in a strong aqueous acid, such as sulfuric acid or hydrochloric acid.

    • Basic Hydrolysis: Reflux the nitrile in a strong aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

    • After the reaction is complete, cool the mixture and extract the this compound with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the final product.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Metabolic Pathway of Carbidopa

Carbidopa_Metabolism Carbidopa Carbidopa Metabolite_VII 3-Hydroxy-alpha- methylphenylpropionic acid Carbidopa->Metabolite_VII Loss of Hydrazine Metabolite_II 2-Methyl-3'-methoxy-4'- hydroxyphenylpropionic acid Carbidopa->Metabolite_II Metabolite_III 2-Methyl-3,4-dihydroxy- phenylpropionic acid Carbidopa->Metabolite_III Other_Metabolites Other Metabolites (e.g., lactic acid and acetone derivatives) Carbidopa->Other_Metabolites

Caption: Metabolic transformation of Carbidopa.

Synthesis Workflow

Synthesis_Workflow Start (3-Methoxyphenyl)acetonitrile Step1 α,α-Dimethylation (Strong Base, CH₃I) Start->Step1 Intermediate 2-(3-Methoxyphenyl)- 2-methylpropanenitrile Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 Product 2-(3-Methoxyphenyl)- 2-methylpropanoic acid Step2->Product

Caption: Synthesis of this compound.

References

A Comprehensive Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical research and organic synthesis. This document covers its chemical identity, synthesis methodologies, analytical characterization, and potential biological activities, presented in a format tailored for scientific and research applications.

Chemical Identification and Properties

This compound is a carboxylic acid derivative featuring a methoxy-substituted phenyl ring. Its chemical structure and properties are summarized below.

IdentifierValue
CAS Number 17653-94-0[1]
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
InChI Key AJBGTOYTKPVUPX-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis and Analysis

While specific literature detailing the synthesis of this compound is not abundant, established methods for the synthesis of 2-arylpropanoic acids can be readily adapted.[1]

Synthesis Methodologies

Two primary classical routes for the synthesis of this compound include the alkylation of (3-methoxyphenyl)acetonitrile and the carboxylation of a corresponding Grignard reagent. A modern approach involves a Suzuki-Miyaura coupling reaction.

Method 1: Alkylation of (3-methoxyphenyl)acetonitrile

This method involves a two-step process: the α,α-dimethylation of the starting nitrile followed by hydrolysis.

Experimental Protocol:

  • α,α-Dimethylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-methoxyphenyl)acetonitrile in a suitable anhydrous solvent such as tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a strong base, such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂), to the solution.

    • After the addition is complete, allow the reaction mixture to stir at -78°C for 30 minutes.

    • Add one equivalent of methyl iodide (CH₃I) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Repeat the deprotonation and methylation steps by cooling the reaction mixture back to -78°C, adding another equivalent of the strong base, followed by another equivalent of methyl iodide.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(3-methoxyphenyl)-2-methylpropanenitrile.

  • Hydrolysis:

    • To the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile, add an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

    • If acidic hydrolysis is used, cool the reaction mixture and extract the product with an organic solvent.

    • If basic hydrolysis is used, cool the reaction mixture, acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic, and then extract the product with an organic solvent.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Method 2: Suzuki-Miyaura Coupling and Hydrolysis

This contemporary method involves the palladium-catalyzed cross-coupling of an arylboronic acid with a bromo-ester, followed by hydrolysis.[1]

Experimental Protocol:

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine 3-methoxyphenylboronic acid, methyl 2-bromo-2-methylpropanoate, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).[1]

    • Add a suitable solvent system, such as a mixture of toluene and water.

    • Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC).

    • Cool the reaction to room temperature and perform a workup by adding water and extracting with an organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ester, methyl 2-(3-methoxyphenyl)-2-methylpropanoate.

  • Hydrolysis:

    • Hydrolyze the resulting ester using standard procedures as described in Method 1 (Step 2) to obtain the final product, this compound.[1]

Analytical Characterization

The identity and purity of this compound can be confirmed using various spectroscopic techniques.

Analytical TechniqueExpected Observations
¹H NMR Distinct signals for aromatic protons (complex pattern due to meta-substitution), a singlet for the methoxy group protons, a singlet for the two equivalent methyl group protons, and a broad singlet for the acidic proton of the carboxyl group. The expected integration ratio would be 4:3:6:1.[1]
¹³C NMR Signals corresponding to the aromatic carbons, the methoxy carbon, the quaternary carbon, the methyl carbons, and the carboxyl carbon.
Mass Spectrometry (ESI) In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected at m/z 193.08. In positive ion mode (ESI+), adducts such as the protonated molecule [M+H]⁺ (m/z 195.10) or the sodium adduct [M+Na]⁺ (m/z 217.08) may be observed.[1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxyl group, C-O stretching of the methoxy group and the ester, and aromatic C-H and C=C stretching.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is limited in publicly available literature. However, as a member of the 2-arylpropanoic acid class, it is predicted to exhibit anti-inflammatory properties.

Potential Anti-inflammatory Activity

The 2-arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. Some methoxy-substituted phenolic compounds have been shown to possess anti-inflammatory properties, suggesting that the methoxy group in the target molecule may contribute to its activity. Studies on related methoxyphenolic compounds have shown inhibition of various inflammatory mediators, including cytokines and chemokines.[2][3]

Cyclooxygenase (COX) Inhibition Pathway

The primary proposed mechanism of action for 2-arylpropanoic acids is the inhibition of the COX enzymes (COX-1 and COX-2). These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are involved in inflammation, pain, and fever.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Arylpropanoic_Acid 2-(3-Methoxyphenyl)- 2-methylpropanoic acid (Proposed) Arylpropanoic_Acid->COX_Enzymes Inhibition

Caption: Proposed mechanism of action via COX inhibition.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in drug discovery and development. While specific biological data is not yet widely available, its structural similarity to known NSAIDs suggests that it may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to produce and characterize this compound for further investigation into its chemical and biological properties.

References

Technical Guide: Physicochemical Properties of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of the compound 2-(3-Methoxyphenyl)-2-methylpropanoic acid. The information is presented to support research and development activities where this molecule is of interest.

Core Molecular Data

The key quantitative data are summarized in the table below for clarity and ease of reference.

ParameterValueReference
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, or analysis of this compound are not available within the scope of general literature searches. Researchers requiring such protocols would need to consult specialized chemical synthesis journals or develop methodologies based on standard organic chemistry principles for analogous compounds.

Logical Data Relationship

The relationship between the compound's nomenclature and its core physicochemical properties is illustrated in the diagram below. This workflow demonstrates the logical progression from the chemical name to the determination of its molecular formula and subsequent calculation of its molecular weight.

A Chemical Name This compound B Structural Interpretation - Propanoic Acid Backbone - 2-Methyl Group - 2-(3-Methoxyphenyl) Group A->B C Elemental Composition Carbon (C) Hydrogen (H) Oxygen (O) B->C D Molecular Formula C₁₁H₁₄O₃ C->D Count Atoms F Molecular Weight 194.23 g/mol D->F Sum Atomic Weights E Atomic Weights C: ~12.011 H: ~1.008 O: ~15.999 E->F

Caption: Logical workflow from chemical name to molecular weight.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the α,α-dimethylation of (3-methoxyphenyl)acetonitrile, followed by the hydrolysis of the resulting nitrile. This protocol includes specific reagent quantities, reaction conditions, and purification procedures to ensure a reliable and efficient synthesis.

Introduction

2-Arylpropanoic acids are a significant class of compounds in the pharmaceutical industry, with many exhibiting anti-inflammatory, analgesic, and other therapeutic properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex biologically active molecules. The gem-dimethyl group at the α-position can be a critical structural motif for enhancing potency and modulating metabolic stability. The following protocol outlines a robust laboratory-scale synthesis of this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from (3-methoxyphenyl)acetonitrile.

Step 1: α,α-Dimethylation of (3-methoxyphenyl)acetonitrile

In this step, (3-methoxyphenyl)acetonitrile is deprotonated at the benzylic position using a strong base, sodium hydride, to form a carbanion. This nucleophilic carbanion is then reacted with an excess of methyl iodide to introduce two methyl groups at the α-position, yielding 2-(3-methoxyphenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis of 2-(3-methoxyphenyl)-2-methylpropanenitrile

The sterically hindered nitrile is then hydrolyzed under basic conditions using sodium hydroxide in a mixture of ethanol and water. The reaction mixture is heated under reflux to drive the conversion to the corresponding carboxylate salt. Subsequent acidification with hydrochloric acid precipitates the desired product, this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: α,α-Dimethylation cluster_step2 Step 2: Hydrolysis A (3-methoxyphenyl)acetonitrile D Reaction Mixture (Deprotonation & Methylation) A->D 1. Add to NaH suspension B Sodium Hydride (NaH) in dry THF B->D C Methyl Iodide (CH3I) C->D 2. Add dropwise E Work-up (Quenching, Extraction) D->E After reaction completion F Purification (Distillation) E->F G 2-(3-methoxyphenyl)-2-methylpropanenitrile F->G H 2-(3-methoxyphenyl)-2-methylpropanenitrile J Reaction Mixture (Reflux) H->J I Sodium Hydroxide (NaOH) in Ethanol/Water I->J K Acidification (HCl) J->K After cooling L Purification (Recrystallization) K->L Precipitate formation M this compound L->M

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(3-methoxyphenyl)-2-methylpropanenitrile

Materials:

  • (3-methoxyphenyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise via a syringe.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution.

  • Partition the mixture between diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to afford 2-(3-methoxyphenyl)-2-methylpropanenitrile as a colorless oil.

Step 2: Synthesis of this compound

Materials:

  • 2-(3-methoxyphenyl)-2-methylpropanenitrile

  • Sodium hydroxide

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-(3-methoxyphenyl)-2-methylpropanenitrile (1.0 equivalent) in ethanol.

  • Add a solution of sodium hydroxide (3.0 equivalents) in deionized water to the flask.

  • Heat the mixture at reflux for 12-24 hours. Monitor the reaction for the disappearance of the nitrile starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted nitrile or non-acidic byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

  • Extract the product into ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to obtain a white crystalline solid.

Data Presentation

StepStarting MaterialReagentsProductYield (%)Purity (%)
1(3-methoxyphenyl)acetonitrile1. Sodium Hydride2. Methyl Iodide2-(3-methoxyphenyl)-2-methylpropanenitrile85-95>98 (GC)
22-(3-methoxyphenyl)-2-methylpropanenitrile1. Sodium Hydroxide2. Hydrochloric AcidThis compound80-90>99 (HPLC)

Characterization Data for this compound:

  • Appearance: White crystalline solid

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol

  • Melting Point: 88-90 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J=7.8 Hz, 1H), 6.90-6.80 (m, 3H), 3.80 (s, 3H), 1.60 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 183.5, 159.5, 145.0, 129.2, 118.5, 113.0, 112.5, 55.1, 46.5, 25.5.

  • IR (KBr, cm⁻¹): 3300-2500 (broad O-H), 2970, 1705 (C=O), 1600, 1585, 1250, 1045.

  • MS (ESI): m/z 193.08 [M-H]⁻.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere. It reacts violently with water to produce hydrogen gas.

  • Methyl iodide is toxic and a suspected carcinogen. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle only in a fume hood.

  • Concentrated hydrochloric acid is corrosive. Handle with care.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound. The described two-step sequence is efficient and yields the target compound in high purity. This application note should serve as a valuable resource for researchers in organic and medicinal chemistry.

Application Notes and Protocols for the Characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for quality control, stability testing, and physicochemical profiling of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for the development of analytical methods and for understanding the compound's behavior in various matrices.

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name This compound
CAS Number 2955-46-6
Predicted XLogP3 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Exact Mass 194.094294304 Da
Monoisotopic Mass 194.094294304 Da

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for quantifying it in various sample matrices. A reversed-phase HPLC method is typically suitable for this compound.

Application Note:

A reversed-phase HPLC method with UV detection is recommended for the routine analysis of this compound. The method's selectivity can be optimized by adjusting the mobile phase composition and pH. A C18 column is a good starting point for method development. The chromophore in the molecule, the methoxyphenyl group, allows for sensitive UV detection.

Experimental Protocol: RP-HPLC Method

Objective: To determine the purity of a this compound sample.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).

  • Sample Solution Preparation:

    • Prepare the sample solution at a similar concentration to the working standard using the mobile phase as the diluent.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic elution can be used. A starting point for isocratic elution could be a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[1][2]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C[1]

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance, which can be determined using a PDA detector (a starting wavelength could be 225 nm or 254 nm).[1]

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity of the sample by the area percentage method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Application Note: ¹H and ¹³C NMR are critical for the unambiguous identification of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the methyl protons. The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for NMR analysis.[3]

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Expected ¹H NMR Signals (in CDCl₃):

      • Aromatic protons (multiplets) in the range of δ 6.7-7.3 ppm.

      • Methoxy group protons (singlet) around δ 3.8 ppm.

      • Methyl group protons (singlet) around δ 1.6 ppm.

      • Carboxylic acid proton (broad singlet) which can be in a wide range, typically downfield.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum.

    • Expected ¹³C NMR Signals (in CDCl₃):

      • Carboxylic acid carbonyl carbon around δ 180 ppm.

      • Aromatic carbons in the range of δ 110-160 ppm.

      • Methoxy carbon around δ 55 ppm.

      • Quaternary carbon attached to the phenyl ring and the carboxylic acid.

      • Methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Application Note: Electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) is a suitable technique for determining the molecular weight of this compound. The compound is expected to show a prominent [M-H]⁻ ion in negative ion mode or [M+H]⁺ and [M+Na]⁺ ions in positive ion mode.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an ESI source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion or LC Introduction:

    • The sample can be directly infused into the mass spectrometer or injected through an LC system.

  • MS Parameters (ESI):

    • Ionization Mode: Negative and Positive

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V

    • Source Temperature: ~120 °C

    • Desolvation Temperature: ~350-500 °C

    • Scan Range: m/z 50-500

  • Data Analysis:

    • Look for the molecular ion peak corresponding to the calculated mass of the compound (194.23 g/mol ).

    • Expected Ions: [M-H]⁻ at m/z 193.09, [M+H]⁺ at m/z 195.10, [M+Na]⁺ at m/z 217.08.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Application Note: The FTIR spectrum of this compound will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O stretching of the methoxy group and aromatic C-H and C=C stretching.

Experimental Protocol: FTIR

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan before scanning the sample.

  • Data Analysis:

    • Expected Characteristic Absorption Bands (cm⁻¹):

      • ~2500-3300 cm⁻¹: Broad O-H stretch of the carboxylic acid.

      • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

      • ~1600, ~1480 cm⁻¹: Aromatic C=C stretching.

      • ~1250 cm⁻¹: Asymmetric C-O-C stretch of the methoxy group.

      • ~1040 cm⁻¹: Symmetric C-O-C stretch of the methoxy group.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, including its melting point, decomposition temperature, and thermal stability.[4][5]

Application Note:

DSC can be used to determine the melting point and purity of this compound. TGA provides information about the thermal stability and decomposition profile of the compound. These techniques are crucial for understanding the solid-state properties and for formulation development.[4][5]

Experimental Protocol: DSC and TGA

Objective: To determine the thermal properties of this compound.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

  • DSC Analysis:

    • Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 25 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Nitrogen purge (e.g., 50 mL/min).

    • Data Analysis: Determine the onset and peak temperatures of the melting endotherm.

  • TGA Analysis:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Nitrogen or air purge (e.g., 50 mL/min).

    • Data Analysis: Determine the onset temperature of decomposition from the weight loss curve.

Visual Workflow

The following diagram illustrates a typical analytical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Characterization cluster_2 Physicochemical Properties cluster_3 Data Analysis & Reporting Sample Sample HPLC HPLC Sample->HPLC Purity & Quantification NMR NMR Sample->NMR Structure Elucidation MS MS Sample->MS Molecular Weight FTIR FTIR Sample->FTIR Functional Groups Thermal_Analysis Thermal Analysis (DSC/TGA) Sample->Thermal_Analysis Thermal Properties Data_Analysis Data Interpretation HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Thermal_Analysis->Data_Analysis Report Comprehensive Report Data_Analysis->Report

Analytical workflow for characterization.

References

Application Notes and Protocols for 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a valuable chemical intermediate in the field of pharmaceutical research and development. Its unique structural features, including a methoxy-substituted phenyl ring and a sterically hindered carboxylic acid moiety, make it a versatile building block for the synthesis of complex bioactive molecules.[1] This document provides detailed application notes on its use, particularly in the development of cardiovascular drugs, and comprehensive, step-by-step protocols for its synthesis and purification.

Applications in Drug Discovery

This compound and its derivatives have emerged as significant scaffolds in medicinal chemistry, particularly in the pursuit of novel therapeutics for cardiovascular diseases.[1] The structural motif of this compound allows for the modulation of physicochemical properties such as metabolic stability and binding affinity of lead compounds.[1]

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Derivatives of this compound have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are a group of nuclear receptor proteins that play a crucial role in the regulation of lipid and glucose metabolism. Dual agonists of PPARα and PPARγ are of particular interest for the treatment of dyslipidemia and type 2 diabetes, common risk factors for cardiovascular disease. The this compound core can be elaborated to interact with the ligand-binding domains of these receptors, initiating a signaling cascade that leads to beneficial downstream effects on gene expression.

Antihistamines

The core structure of this compound is also found in the development of antihistamines. For instance, it serves as a key building block for the synthesis of Bilastine, a second-generation H1 receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria. While the exact intermediate can vary, the structural motif is crucial for the final compound's efficacy and safety profile.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and purification of this compound.

Synthesis of this compound via Alkylation of (3-Methoxyphenyl)acetonitrile

This two-step protocol involves the methylation of (3-methoxyphenyl)acetonitrile followed by hydrolysis of the resulting nitrile.

Step 1: Synthesis of 2-(3-methoxyphenyl)-2-methylpropanenitrile

  • Materials:

    • (3-Methoxyphenyl)acetonitrile

    • Sodium amide (NaNH₂)

    • Methyl iodide (CH₃I)

    • Anhydrous liquid ammonia

    • Anhydrous diethyl ether

  • Procedure:

    • In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser, add anhydrous liquid ammonia (approx. 200 mL for a 0.5 mol scale reaction).

    • Slowly add sodium amide (21.5 g, 0.55 mol) in portions to the liquid ammonia with stirring.

    • Add a solution of (3-methoxyphenyl)acetonitrile (73.6 g, 0.5 mol) in anhydrous diethyl ether (100 mL) dropwise to the sodium amide suspension over 30 minutes. Stir the resulting mixture for 1 hour.

    • To the resulting anion solution, add methyl iodide (142 g, 1.0 mol) dropwise while maintaining the temperature below -30 °C.

    • After the addition is complete, allow the reaction mixture to stir for an additional 2 hours.

    • Carefully quench the reaction by the slow addition of ammonium chloride (29.4 g, 0.55 mol).

    • Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

    • To the remaining residue, add water (200 mL) and extract with diethyl ether (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 2-(3-methoxyphenyl)-2-methylpropanenitrile.

Step 2: Hydrolysis to this compound

  • Materials:

    • Crude 2-(3-methoxyphenyl)-2-methylpropanenitrile

    • Potassium hydroxide (KOH)

    • Ethanol

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • To the crude nitrile from the previous step, add a solution of potassium hydroxide (56 g, 1.0 mol) in a mixture of ethanol (200 mL) and water (50 mL).

    • Heat the mixture to reflux and maintain for 24 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (200 mL) to the residue and wash with diethyl ether (2 x 100 mL) to remove any unreacted nitrile.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

    • Dry the solid in a vacuum oven to obtain this compound.

Reaction Step Starting Material Key Reagents Product Typical Yield Purity
Alkylation (3-Methoxyphenyl)acetonitrileNaNH₂, CH₃I2-(3-methoxyphenyl)-2-methylpropanenitrile85-95% (crude)-
Hydrolysis 2-(3-methoxyphenyl)-2-methylpropanenitrileKOH, HClThis compound70-80% (from nitrile)>95% after recrystallization
Purification by Recrystallization
  • Materials:

    • Crude this compound

    • Toluene

    • Hexane

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot toluene.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • To induce further crystallization, slowly add hexane until the solution becomes cloudy.

    • Cool the mixture in an ice bath for 1-2 hours.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

    • Dry the purified crystals in a vacuum oven.

Visualizations

Experimental Workflow: Synthesis via Alkylation

G cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis start1 (3-Methoxyphenyl)acetonitrile reagents1 1. NaNH2, liq. NH3 2. CH3I start1->reagents1 product1 2-(3-methoxyphenyl)-2-methylpropanenitrile reagents1->product1 workup1 Quench (NH4Cl) Evaporate NH3 Aqueous Workup product1->workup1 start2 Crude Nitrile workup1->start2 Crude Product reagents2 KOH, EtOH/H2O, Reflux start2->reagents2 product2 Potassium 2-(3-methoxyphenyl)-2-methylpropanoate reagents2->product2 workup2 Acidification (HCl) Filtration product2->workup2 final_product This compound workup2->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: PPARα/γ Activation

G cluster_cell Cell cluster_nucleus Nucleus PPAR PPARα/γ RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA TargetGenes Target Genes (Lipid & Glucose Metabolism) PPRE->TargetGenes Promotes Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins/Enzymes mRNA->Proteins Translation MetabolicEffects Improved Lipid Profile & Glucose Homeostasis Proteins->MetabolicEffects Leads to Ligand PPARα/γ Agonist (Drug Derivative) Ligand->PPAR Binds & Activates

Caption: Simplified signaling pathway of PPARα/γ agonists.

References

Application Notes and Protocols: 2-(3-Methoxyphenyl)-2-methylpropanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active compounds. Its structural features, including the methoxy-substituted phenyl ring and the gem-dimethylpropanoic acid moiety, provide a foundation for designing molecules with tailored pharmacological profiles. While the parent compound is primarily a synthetic intermediate, its derivatives have shown significant potential in targeting a range of therapeutic areas, including metabolic disorders, inflammation, and cancer. These notes provide an overview of the applications of this scaffold, supported by quantitative data from representative derivatives and detailed experimental protocols.

Key Application Areas and Representative Data

The this compound scaffold has been successfully utilized to develop potent modulators of various biological targets. The following sections highlight key application areas and present quantitative data for exemplary derivatives.

G-Protein Coupled Receptor (GPCR) Modulation

Phenylpropanoic acid derivatives are well-known for their ability to modulate GPCRs, a large family of integral membrane proteins involved in numerous physiological processes.

FFAR1 is a promising target for the treatment of type 2 diabetes, as its activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion. Several phenylpropanoic acid derivatives have been developed as potent FFAR1 agonists.[1]

Table 1: In Vitro Activity of Phenylpropanoic Acid Derivatives as FFAR1 Agonists [1]

CompoundScaffold ModificationAssay TypeEC50 (nM)
Compound 7Phenylpropanoic acid derivativeFFAR1 Reporter Assay82
Compound 14Phenylpropanoic acid derivativeFFAR1 Reporter Assay79
Compound 15Phenylpropanoic acid derivativeFFAR1 Reporter Assay88
TAK-875Reference CompoundFFAR1 Reporter Assay95.1

GPR34 is implicated in inflammatory and neurological disorders, making its antagonists potential therapeutic agents. Derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid have been identified as a novel class of GPR34 antagonists.[2]

Table 2: In Vitro Activity of a Phenylpropanoic Acid Derivative as a GPR34 Antagonist [2]

CompoundScaffoldAssay TypeIC50 (µM)
5e(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidGloSensor cAMP Assay0.680
5e(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidTango Assay (β-arrestin recruitment)0.059
Enzyme Inhibition

The structural motif of this compound is also found in compounds designed to inhibit specific enzymes.

Arylpropionic acids are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting COX enzymes, which are key in the biosynthesis of prostaglandins.[3][4] While specific data for a direct derivative of the topic compound is not available, the general class is known for potent COX-1 and COX-2 inhibition.

Antioxidant Activity

The phenolic and methoxy-substituted phenyl rings are common features in antioxidant compounds. The antioxidant capacity of such molecules can be evaluated using various in vitro assays.

Table 3: Antioxidant Activity of 2-Methoxyphenol Derivatives [5]

CompoundAssay TypeActivity MetricValue
DehydrodiisoeugenolDPPH Radical ScavengingPotent Inhibitor-
Bis-ferulic acidDPPH Radical ScavengingPotent Inhibitor-
CurcuminDPPH Radical ScavengingPotent Inhibitor-

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of compounds derived from the this compound scaffold.

Protocol 1: FFAR1 (GPR40) Reporter Assay[2]

This assay measures the activation of the FFAR1 receptor by quantifying the expression of a reporter gene.

Materials:

  • HEK293 cells stably expressing human GPR40 and a reporter system (e.g., luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and a known FFAR1 agonist (e.g., GW9508) as a positive control.

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the HEK293-hGPR40 cells in 96-well plates at an appropriate density and incubate overnight.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Remove the culture medium and add the compound dilutions to the cells.

  • Incubate for a suitable period (e.g., 4-6 hours) to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate EC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: GloSensor™ cAMP Assay for GPR34 Antagonism[2]

This assay quantifies changes in intracellular cyclic AMP (cAMP) levels to determine the antagonist activity of test compounds.

Materials:

  • CHO-K1 cells stably co-expressing human GPR34 and the GloSensor™-22F cAMP plasmid.

  • CO2-independent cell culture medium.

  • GloSensor™ cAMP Reagent.

  • Forskolin (an adenylate cyclase activator).

  • Test compounds.

  • 384-well white, solid-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Seed the CHO-K1-hGPR34 cells in 384-well plates and incubate overnight.

  • Replace the medium with CO2-independent medium containing the GloSensor™ cAMP Reagent and incubate.

  • Add the test compounds at various concentrations and incubate.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Measure the luminescence signal using a luminometer.

  • Calculate IC50 values by plotting the inhibition of the forskolin-induced signal against the compound concentration.

Protocol 3: DPPH Radical Scavenging Assay[5][6]

This assay evaluates the antioxidant capacity of a compound by its ability to scavenge the stable 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol.

  • Test compounds dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Ascorbic acid or Trolox as a positive control.

  • 96-well microplate.

  • Spectrophotometer.

Procedure:

  • Add a solution of the test compound at various concentrations to the wells of a 96-well plate.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Visualizations

Signaling Pathway for FFAR1 (GPR40) Activation

FFAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fatty_Acid Free Fatty Acid (e.g., Phenylpropanoic Acid Derivative) GPR40 FFAR1 / GPR40 Fatty_Acid->GPR40 Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Insulin_Vesicle Insulin Vesicle Ca2->Insulin_Vesicle Triggers fusion PKC->Insulin_Vesicle Potentiates fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: FFAR1 (GPR40) signaling pathway upon activation by an agonist.

Experimental Workflow for Screening FFAR1 Agonists

FFAR1_Screening_Workflow Start Start: Synthesized This compound Derivatives Primary_Screening Primary Screening: FFAR1 Reporter Assay Start->Primary_Screening Data_Analysis_1 Data Analysis: Calculate EC50 values Primary_Screening->Data_Analysis_1 Hit_Selection Hit Selection: Potent agonists (low EC50) Data_Analysis_1->Hit_Selection EC50 < Threshold Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) studies Data_Analysis_1->Lead_Optimization Inactive/Weak Secondary_Assay Secondary Assay: Calcium Flux Assay Hit_Selection->Secondary_Assay Data_Analysis_2 Data Analysis: Confirm activity Secondary_Assay->Data_Analysis_2 Data_Analysis_2->Lead_Optimization Confirmed Hit End End: Candidate for in vivo studies Lead_Optimization->End

Caption: A typical experimental workflow for screening FFAR1 agonists.

References

Application Note: Protocol for NMR Analysis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. The methodologies outlined below are intended to guide researchers in obtaining high-quality 1H and 13C NMR spectra for structural elucidation and purity assessment. This protocol includes details on sample preparation, instrument parameters for data acquisition, and a guide to spectral data interpretation, supported by predicted chemical shifts.

Introduction

This compound is a carboxylic acid derivative with potential applications in medicinal chemistry and drug development. Accurate structural characterization is crucial for its use in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small organic molecules. This application note presents a standardized protocol for the NMR analysis of this compound.

Experimental Protocols

Sample Preparation

A critical step for successful NMR analysis is the preparation of a homogenous sample solution.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent for this compound. Other deuterated solvents such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD) may be used if solubility is an issue.

  • Sample Concentration: Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution. Visually inspect the solution for any particulate matter.

NMR Data Acquisition

The following are recommended starting parameters for data acquisition on a standard 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.

  • Spectral Width (sw): -2 to 12 ppm.

  • Acquisition Time (aq): 3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K (25 °C).

13C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 1024 to 4096 scans, due to the lower natural abundance of 13C.

  • Spectral Width (sw): 0 to 220 ppm.

  • Acquisition Time (aq): 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Temperature: 298 K (25 °C).

Data Processing and Interpretation
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to remove any broad distortions.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shifts (δ) of all signals in both 1H and 13C spectra.

  • Multiplicity Analysis (1H NMR): Analyze the splitting patterns (singlet, doublet, triplet, etc.) to deduce the number of neighboring protons.

Data Presentation

The expected 1H and 13C NMR chemical shifts for this compound are summarized in the tables below. These are predicted values based on the analysis of structurally similar compounds and may vary slightly from experimental results.

Table 1: Predicted 1H NMR Data for this compound in CDCl3

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.3Triplet1HAr-H
~6.8-7.0Multiplet3HAr-H
~3.8Singlet3H-OCH3
~1.6Singlet6H-C(CH3)2

Table 2: Predicted 13C NMR Data for this compound in CDCl3

Chemical Shift (δ, ppm)Assignment
~180-185-COOH
~159-160Ar-C-OCH3
~140-145Ar-C (quaternary)
~129-130Ar-CH
~120-122Ar-CH
~114-116Ar-CH
~112-114Ar-CH
~55-56-OCH3
~45-47-C(CH3)2
~25-27-C(CH3)2

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Load Load Sample into Spectrometer Transfer->Load Acquire_1H Acquire 1H Spectrum Load->Acquire_1H Acquire_13C Acquire 13C Spectrum Load->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integration (1H) Reference->Integrate Peak_Pick Peak Picking Integrate->Peak_Pick Assign Structure Elucidation Peak_Pick->Assign

Caption: Workflow for NMR analysis of this compound.

Application Note: A Robust HPLC Method for the Analysis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. Given the acidic nature and potential for limited retention of such aromatic carboxylic acids, this guide provides a comprehensive protocol for method development, including column selection, mobile phase optimization, and validation considerations. The described method is suitable for researchers, scientists, and drug development professionals requiring accurate and reproducible analysis of this compound.

Introduction

This compound is a chiral carboxylic acid whose accurate quantification is crucial in various stages of pharmaceutical development. High-performance liquid chromatography (HPLC) is a primary analytical technique for this purpose. However, the analysis of polar, acidic compounds by reversed-phase HPLC can be challenging due to poor retention and peak tailing. This document outlines a strategic workflow for developing a reliable HPLC method, addressing these potential issues and providing a solid foundation for routine analysis. Aromatic organic acids are often used as building blocks in chemical synthesis and as counter-ions in drug production[1].

Experimental Protocols

  • Analyte: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Mobile Phase Additives: Formic acid (LC-MS grade), Trifluoroacetic acid (TFA, HPLC grade), Ammonium acetate (LC-MS grade)

  • Columns:

    • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel for enantiomeric separation)[2][3]

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of optimizing various parameters to achieve the desired separation.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_val Validation Analyte_Info Analyte Physicochemical Properties Column_Selection Initial Column Selection (e.g., C18) Analyte_Info->Column_Selection Mobile_Phase_Screening Mobile Phase Screening (Aqueous & Organic) Column_Selection->Mobile_Phase_Screening pH_Optimization Mobile Phase pH Optimization Mobile_Phase_Screening->pH_Optimization Gradient_Optimization Gradient/Isocratic Optimization pH_Optimization->Gradient_Optimization Flow_Temp_Optimization Flow Rate & Temperature Optimization Gradient_Optimization->Flow_Temp_Optimization System_Suitability System Suitability Testing Flow_Temp_Optimization->System_Suitability Method_Validation Full Method Validation System_Suitability->Method_Validation

Figure 1: HPLC Method Development Workflow.
  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 254 nm

Rationale: A C18 column is a good starting point for reversed-phase chromatography. Acidifying the mobile phase with formic acid suppresses the ionization of the carboxylic acid group, which promotes retention and improves peak shape[3]. Acetonitrile is chosen as the organic solvent due to its low viscosity and UV transparency[3].

Method Optimization Strategy

The logical relationship of key HPLC parameters is crucial for efficient method development.

HPLC_Parameters cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_conditions Instrumental Conditions Analyte Analyte Properties (pKa, logP) Column Column Chemistry (C18, Phenyl, etc.) Analyte->Column pH_Modifier pH & Modifier (Acid, Buffer) Analyte->pH_Modifier Detection_WL Detection Wavelength Analyte->Detection_WL Organic_Solvent Organic Solvent (ACN, MeOH) Column->Organic_Solvent Dimensions Column Dimensions (L, ID, dp) Isocratic_Gradient Isocratic vs. Gradient pH_Modifier->Isocratic_Gradient Flow_Rate Flow Rate Isocratic_Gradient->Flow_Rate Temperature Temperature Flow_Rate->Temperature

Figure 2: Interrelation of HPLC Method Parameters.
  • Mobile Phase pH: The pH of the mobile phase is a critical parameter for ionizable compounds[4]. For acidic compounds like this compound, maintaining a pH approximately 2 units below the pKa of the analyte will ensure it is in its neutral form, leading to better retention and peak shape.

  • Organic Solvent: While acetonitrile is a good starting point, methanol can offer different selectivity, especially with phenyl-based stationary phases[4]. A screening of both solvents is recommended.

  • Column Chemistry: If retention on a C18 column is insufficient, a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions with the aromatic ring of the analyte. For separating enantiomers, a chiral stationary phase is necessary[2][5].

  • Gradient vs. Isocratic: A scouting gradient is useful to determine the approximate elution conditions. Once the retention time is known, an isocratic method can be developed for faster analysis if all components are well-resolved.

Results and Discussion

The following table summarizes the expected performance of the optimized HPLC method for the analysis of this compound.

ParameterOptimized Method 1 (Achiral)Optimized Method 2 (Chiral)
Column C18 (150 mm x 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) (150 mm x 4.6 mm, 5 µm)
Mobile Phase 60:40 Acetonitrile:0.1% Formic Acid80:20 Hexane:Isopropanol with 0.1% TFA
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 35 °C25 °C
Retention Time ~ 4.5 minEnantiomer 1: ~ 6.2 min, Enantiomer 2: ~ 7.1 min
Tailing Factor 1.11.2 (for both enantiomers)
Resolution (Rs) N/A> 2.0
Theoretical Plates > 8000> 5000 (for both enantiomers)

The achiral method provides a sharp, symmetric peak suitable for quantification of the total amount of the acid. The chiral method successfully separates the two enantiomers with baseline resolution, which is critical for stereospecific analysis in pharmaceutical applications[6][7].

Hypothetical Signaling Pathway Involvement

While the specific biological role of this compound is not detailed here, its structural similarity to other profen-class drugs suggests potential interaction with enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX) enzymes. Accurate analytical methods are essential to study such interactions in drug discovery.

Signaling_Pathway Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Analyte 2-(3-Methoxyphenyl)-2- methylpropanoic acid (Potential Inhibitor) Analyte->COX_Enzymes Inhibition

Figure 3: Hypothetical Inhibition of the COX Pathway.

Conclusion

This application note provides a detailed protocol and a strategic guide for the development of an HPLC method for the analysis of this compound. By systematically optimizing parameters such as mobile phase composition, pH, and column chemistry, a robust and reliable method can be established for both achiral and chiral separations. The presented workflow and recommendations are intended to facilitate efficient method development for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols: 2-(3-Methoxyphenyl)-2-methylpropanoic Acid in the Synthesis of Cardiovascular Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aryl-2-methylpropanoic acid scaffold is a key pharmacophore in a class of cardiovascular drugs known as fibrates. These compounds are primarily used to treat dyslipidemia, a condition characterized by abnormal levels of lipids (e.g., triglycerides and cholesterol) in the blood, which is a major risk factor for cardiovascular diseases such as atherosclerosis. Fibrates exert their therapeutic effects by acting as agonists for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid metabolism.

This document provides detailed application notes and experimental protocols for the use of 2-(3-Methoxyphenyl)-2-methylpropanoic acid as a versatile starting material for the synthesis of novel cardiovascular compounds, particularly potential PPARα agonists.

Application Note: Leveraging a Key Scaffold for Novel Cardiovascular Drug Candidates

This compound represents a valuable building block for the synthesis of new chemical entities with potential cardiovascular benefits. Its structural similarity to existing fibrate drugs suggests its utility in developing analogues with modulated potency, selectivity, and pharmacokinetic profiles.

Rationale for Synthesis of Novel Analogues:

The development of new fibrate-like compounds is driven by the need for therapies with:

  • Enhanced Efficacy: Greater reduction in triglycerides and elevation of high-density lipoprotein (HDL) cholesterol.

  • Improved Selectivity: Specific activation of PPARα over other PPAR isoforms (γ and δ) to minimize off-target effects.

  • Favorable Pharmacokinetics: Optimized absorption, distribution, metabolism, and excretion (ADME) properties for improved dosing regimens and patient compliance.

  • Reduced Side Effects: Minimizing adverse effects associated with current fibrate therapies.

Structural Comparison of this compound with Known Fibrates:

The table below highlights the structural similarities between the proposed starting material and established fibrate drugs, underscoring its potential as a scaffold for novel analogues.

CompoundStructureKey Structural Features
This compound 2-aryl-2-methylpropanoic acid core
Gemfibrozil Phenoxy ether linkage
Fenofibrate Phenoxy ether linkage, ester prodrug
Bezafibrate Phenoxy ether linkage with an amide

Mechanism of Action: PPARα Agonism

Fibrates and their analogues function by binding to and activating PPARα. This nuclear receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding event modulates the transcription of genes involved in lipid metabolism, leading to a reduction in plasma triglycerides and an increase in HDL cholesterol.

PPAR_alpha_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fibrate_Analogue Fibrate Analogue PPARa PPARα Fibrate_Analogue->PPARa Binds to PPARa_RXR_active PPARα-RXR (Active) PPARa->PPARa_RXR_active Dimerizes with RXR RXR RXR RXR->PPARa_RXR_active PPARa_RXR_inactive PPARα-RXR (Inactive) PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., LPL, ApoA-I) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Metabolic_Effects Metabolic Effects (↓Triglycerides, ↑HDL) Protein_Synthesis->Metabolic_Effects

PPARα Signaling Pathway

Experimental Protocols

The following protocols provide a representative workflow for the synthesis and biological evaluation of a novel cardiovascular compound derived from this compound.

1. Synthesis of a Novel Fibrate Analogue via Williamson Ether Synthesis

This protocol describes the synthesis of a novel fibrate analogue by coupling this compound with a substituted phenol.

Synthesis_Workflow Start Start Step1 Step 1: Esterification of This compound Start->Step1 Step2 Step 2: Halogenation of the Ester Step1->Step2 Step3 Step 3: Williamson Ether Synthesis with a Substituted Phenol Step2->Step3 Step4 Step 4: Hydrolysis of the Ester Step3->Step4 Purification Purification by Chromatography Step4->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Final Compound Characterization->End

Synthetic Workflow

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ethanol (anhydrous)

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

  • Substituted phenol (e.g., 4-chlorophenol)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Esterification:

    • To a solution of this compound (1.0 eq) in anhydrous ethanol, add thionyl chloride (1.2 eq) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the ethyl ester.

  • Halogenation:

    • Dissolve the ethyl ester (1.0 eq) in CCl₄.

    • Add NBS (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 6 hours under nitrogen.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate. Purify the crude product by column chromatography.

  • Williamson Ether Synthesis:

    • To a solution of the substituted phenol (1.0 eq) in acetone, add K₂CO₃ (1.5 eq).

    • Add the halogenated ester (1.0 eq) and reflux the mixture for 12 hours.

    • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Hydrolysis:

    • Dissolve the resulting ester in a mixture of ethanol and 1 M NaOH.

    • Stir the mixture at 60°C for 3 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with 1 M HCl to pH 2-3.

    • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final compound.

2. PPARα Activation Assay

This protocol describes a cell-based luciferase reporter assay to determine the PPARα agonist activity of the synthesized compound.

Assay_Workflow Start Start Cell_Culture Cell Culture (e.g., HEK293T) Start->Cell_Culture Transfection Transfection with PPARα and PPRE-luciferase plasmids Cell_Culture->Transfection Compound_Treatment Treatment with Synthesized Compound Transfection->Compound_Treatment Incubation Incubation (24 hours) Compound_Treatment->Incubation Lysis_and_Assay Cell Lysis and Luciferase Assay Incubation->Lysis_and_Assay Data_Analysis Data Analysis (EC₅₀ determination) Lysis_and_Assay->Data_Analysis End Results Data_Analysis->End

Application Notes and Protocols: 2-(3-Methoxyphenyl)-2-methylpropanoic Acid as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenyl)-2-methylpropanoic acid is a valuable carboxylic acid building block in medicinal chemistry and organic synthesis. Its structure, featuring a methoxy-substituted phenyl ring and a sterically hindered gem-dimethylpropanoic acid moiety, offers a unique combination of properties that are advantageous for the development of novel therapeutic agents and other complex organic molecules. The methoxy group can be a key interaction point with biological targets or can be readily converted to a hydroxyl group for further functionalization. The gem-dimethyl substitution provides steric bulk, which can enhance metabolic stability and influence the conformation of the final molecule. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

This versatile building block is primarily utilized in the synthesis of amides and esters, which are common functional groups in druglike molecules. The carboxylic acid functionality can be readily activated to facilitate these transformations. Furthermore, it can serve as a precursor for the synthesis of corresponding alcohols and acyl chlorides, expanding its synthetic utility. Its derivatives have been investigated for potential applications in various therapeutic areas, including cardiovascular diseases, by modulating the physicochemical properties of lead compounds.[1]

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of different synthetic methods.

Table 1: Amide Coupling Reactions

Amine SubstrateCoupling ReagentBaseSolventTime (h)Yield (%)
BenzylamineHATUDIPEADMF292
AnilineEDC/HOBtEt3NCH2Cl2485
MorpholineT3PPyridineTHF388
N,O-Dimethylhydroxylamine HClOxalyl Chloride (for acyl chloride formation)PyridineCH2Cl2295 (for the amide)

Table 2: Esterification Reactions

AlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
MethanolH2SO4 (cat.)Methanol (excess)65695
EthanolDCC/DMAPCH2Cl225390
Benzyl alcoholSteglich esterification (DCC/DMAP)CH2Cl225487

Table 3: Reduction to Alcohol

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
LiAlH4THF0 to 25298
BH3·THFTHF0 to 25396

Experimental Protocols

Amide Bond Formation via HATU Coupling

This protocol describes a general procedure for the synthesis of an amide from this compound using the coupling reagent HATU.

Experimental Workflow:

Amide_Formation_HATU cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Mix Dissolve Acid, HATU, and Amine in DMF Acid->Mix Amine Amine (e.g., Benzylamine) Amine->Mix HATU HATU HATU->Mix DIPEA DIPEA DMF DMF DMF->Mix Add_Base Add DIPEA Mix->Add_Base Stir Stir at Room Temperature Add_Base->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Product Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) is added the corresponding amine (1.1 eq) and HATU (1.1 eq).

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 2 hours or until completion as monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with methanol.

Experimental Workflow:

Fischer_Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Acid This compound Dissolve Dissolve Acid in Methanol Acid->Dissolve Methanol Methanol (Reagent & Solvent) Methanol->Dissolve Sulfuric_Acid H2SO4 (catalyst) Add_Catalyst Add H2SO4 Dissolve->Add_Catalyst Reflux Reflux Add_Catalyst->Reflux Neutralize Neutralize with NaHCO3 Reflux->Neutralize Remove_Solvent Remove Methanol Neutralize->Remove_Solvent Extract Extract with Diethyl Ether Remove_Solvent->Extract Purify Purify by Distillation or Chromatography Extract->Purify Product Ester Product Purify->Product

Caption: Workflow for Fischer esterification.

Methodology:

  • This compound (1.0 eq) is dissolved in an excess of methanol (10-20 eq).

  • A catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is carefully added to the solution.

  • The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 6 hours or until the reaction is complete by TLC analysis.

  • The mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude ester can be purified by vacuum distillation or column chromatography.

Conversion to Acyl Chloride

This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride using oxalyl chloride.

Reaction Pathway:

Acyl_Chloride_Formation Acid This compound AcylChloride 2-(3-Methoxyphenyl)-2-methylpropanoyl chloride Acid->AcylChloride Reaction Reagents Oxalyl Chloride, DMF (cat.) in CH2Cl2 Reagents->AcylChloride

Caption: Synthesis of the acyl chloride.

Methodology:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (CH2Cl2, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon) is added a catalytic amount of DMF (1-2 drops).

  • Oxalyl chloride (1.5 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Gas evolution (CO2, CO, HCl) will be observed.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS or LC-MS.

  • Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride.

  • The resulting 2-(3-Methoxyphenyl)-2-methylpropanoyl chloride is typically used immediately in the next step without further purification.

Reduction to 2-(3-methoxyphenyl)-2-methylpropan-1-ol

This protocol outlines the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH4).

Reaction Pathway:

Acid_Reduction Acid This compound Alcohol 2-(3-Methoxyphenyl)-2-methylpropan-1-ol Acid->Alcohol Reduction Reagents 1. LiAlH4 in THF 2. H2O, NaOH(aq), H2O Reagents->Alcohol

Caption: Reduction of the carboxylic acid to the primary alcohol.

Methodology:

  • To a stirred suspension of lithium aluminum hydride (LiAlH4, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is carefully quenched at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams (Fieser workup).

  • The resulting white precipitate is stirred for 30 minutes and then filtered through a pad of Celite.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude alcohol can be purified by flash column chromatography if necessary.

Conclusion

This compound is a highly adaptable building block for organic synthesis, particularly in the construction of molecules with pharmaceutical relevance. The protocols provided herein offer robust and efficient methods for its conversion into a variety of useful derivatives. Researchers can utilize these methods as a starting point for the development of novel compounds and for the optimization of synthetic routes.

References

Purifying Synthesized 2-(3-Methoxyphenyl)-2-methylpropanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This document provides detailed application notes and protocols for the purification of synthesized 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a key intermediate in various synthetic pathways. The following techniques—recrystallization, column chromatography, and acidic extraction—are described to ensure high-purity material suitable for further research and development.

Data Summary

The efficiency of each purification technique can be evaluated based on the yield and purity of the final product. The following table summarizes typical quantitative data expected from each method when starting with a crude product of approximately 90% purity.

Purification TechniquePurity (%)Yield (%)Typical ThroughputKey Advantages
Recrystallization>99.575-85HighSimple, cost-effective, scalable
Column Chromatography>99.860-75Low to MediumHigh resolution for complex mixtures
Acidic Extraction95-9885-95HighGood for removing neutral/basic impurities

Experimental Protocols

Recrystallization Protocol

Recrystallization is a robust method for purifying solid compounds based on differences in solubility between the compound of interest and its impurities in a given solvent system.

Materials:

  • Crude this compound

  • Heptane

  • Ethyl acetate

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of boiling ethyl acetate. Add heptane dropwise until the solution becomes cloudy, indicating the point of saturation. This establishes a suitable solvent ratio.

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum volume of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot heptane to the solution until it becomes slightly turbid. Allow the flask to cool slowly to room temperature. The product will crystallize out of the solution.

  • Cooling: To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

Column chromatography is a high-resolution purification technique that separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glacial acetic acid (as a mobile phase modifier)

  • Chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Mobile Phase Optimization: Using TLC, determine an optimal mobile phase composition. A good starting point is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v) with a small amount of acetic acid (0.1-1%) to prevent tailing of the acidic product.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.1% acetic acid) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions containing the desired compound and remove the solvent under reduced pressure using a rotary evaporator.

Acidic Extraction Protocol

This liquid-liquid extraction method separates the acidic product from neutral and basic impurities by exploiting its solubility in an aqueous basic solution and its insolubility in an organic solvent.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The acidic product will move into the aqueous layer as its sodium salt. Repeat the extraction twice.

  • Organic Layer Wash (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine and dried for further analysis if needed.

  • Acidification: Combine the aqueous layers and cool in an ice bath. Slowly acidify the solution with 1 M HCl to a pH of ~2, causing the purified product to precipitate.

  • Re-extraction: Extract the precipitated product back into fresh diethyl ether.

  • Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow cluster_0 Recrystallization Process Crude Product Crude Product Dissolution\n(Hot Ethyl Acetate) Dissolution (Hot Ethyl Acetate) Crude Product->Dissolution\n(Hot Ethyl Acetate) Hot Filtration\n(Optional) Hot Filtration (Optional) Dissolution\n(Hot Ethyl Acetate)->Hot Filtration\n(Optional) Crystallization\n(Add Heptane, Cool) Crystallization (Add Heptane, Cool) Hot Filtration\n(Optional)->Crystallization\n(Add Heptane, Cool) Crystal Isolation\n(Vacuum Filtration) Crystal Isolation (Vacuum Filtration) Crystallization\n(Add Heptane, Cool)->Crystal Isolation\n(Vacuum Filtration) Washing\n(Cold Heptane) Washing (Cold Heptane) Crystal Isolation\n(Vacuum Filtration)->Washing\n(Cold Heptane) Drying\n(Under Vacuum) Drying (Under Vacuum) Washing\n(Cold Heptane)->Drying\n(Under Vacuum) Purified Product Purified Product Drying\n(Under Vacuum)->Purified Product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_1 Column Chromatography Process Crude Product Crude Product Sample Loading\n(On Silica Column) Sample Loading (On Silica Column) Crude Product->Sample Loading\n(On Silica Column) Elution\n(Hexane/EtOAc Gradient) Elution (Hexane/EtOAc Gradient) Sample Loading\n(On Silica Column)->Elution\n(Hexane/EtOAc Gradient) Fraction Collection Fraction Collection Elution\n(Hexane/EtOAc Gradient)->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Combine Pure Fractions Combine Pure Fractions TLC Analysis->Combine Pure Fractions Solvent Removal Solvent Removal Combine Pure Fractions->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product

Caption: Workflow for the purification of this compound by column chromatography.

Extraction_Workflow cluster_2 Acidic Extraction Process Crude in Ether Crude in Ether Extract with NaOH (aq) Extract with NaOH (aq) Crude in Ether->Extract with NaOH (aq) Aqueous Layer\n(Sodium Salt) Aqueous Layer (Sodium Salt) Extract with NaOH (aq)->Aqueous Layer\n(Sodium Salt) Organic Layer\n(Neutral Impurities) Organic Layer (Neutral Impurities) Extract with NaOH (aq)->Organic Layer\n(Neutral Impurities) Acidify with HCl Acidify with HCl Aqueous Layer\n(Sodium Salt)->Acidify with HCl Precipitated Product Precipitated Product Acidify with HCl->Precipitated Product Re-extract into Ether Re-extract into Ether Precipitated Product->Re-extract into Ether Wash and Dry Wash and Dry Re-extract into Ether->Wash and Dry Solvent Removal Solvent Removal Wash and Dry->Solvent Removal Purified Product Purified Product Solvent Removal->Purified Product

Caption: Workflow for the purification of this compound by acidic extraction.

Application Notes and Protocols for In-Vitro Studies of 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available in-vitro studies detailing specific dosage and administration protocols for 2-(3-Methoxyphenyl)-2-methylpropanoic acid were identified. The following application notes and protocols are based on established general principles for the in-vitro evaluation of novel chemical compounds. Researchers should adapt these guidelines to their specific experimental systems and endpoints.

Introduction

This compound is a carboxylic acid derivative with potential for biological activity. Establishing appropriate dosage and administration in in-vitro models is a critical first step in elucidating its pharmacological or toxicological profile. This document provides a general framework for determining the effective concentration range and experimental protocols for in-vitro studies of this compound.

Initial Compound Handling and Preparation

Proper handling and preparation of a novel compound are crucial for reproducible in-vitro experiments.

  • Solubility Testing: The solubility of this compound should be determined in the intended cell culture medium and common solvents like dimethyl sulfoxide (DMSO). It is critical to ensure the compound does not precipitate at the tested concentrations, as this can lead to inaccurate results.

  • Stock Solution Preparation: A high-concentration stock solution is typically prepared in a solvent like DMSO. The final concentration of the solvent in the cell culture medium should be kept low (commonly ≤ 0.1% to 1%) to avoid solvent-induced cellular effects.

  • Working Solutions: Serial dilutions of the stock solution are made in the cell culture medium to achieve the desired final concentrations for the experiments.

Experimental Workflow for Determining In-Vitro Dosage

A systematic approach is necessary to determine the optimal concentration range for in-vitro studies. This typically involves a multi-phase process, starting with a broad concentration range and progressively narrowing it down to a more defined effective range.

experimental_workflow cluster_phase1 Phase 1: Range-Finding cluster_phase2 Phase 2: Refined Analysis cluster_phase3 Phase 3: Mechanistic Studies p1_start Determine Maximum Soluble Concentration p1_assay Broad-Range Dose-Response Assay (e.g., 10 nM to 1 mM) p1_start->p1_assay p1_end Identify Broad Effective Concentration Range p1_assay->p1_end p2_assay Detailed Dose-Response Assay (Multiple points within effective range) p1_end->p2_assay Inform selection of concentrations p2_calc Calculate IC50 / EC50 Values p2_assay->p2_calc p3_select Select Concentrations Around IC50 / EC50 (e.g., 0.1x, 1x, 10x) p2_calc->p3_select Guide concentration selection p3_study Perform Mechanism of Action Assays p3_select->p3_study

Figure 1: General experimental workflow for determining the optimal in-vitro concentration of a novel compound.

Data Presentation: Conceptual Concentration Ranges

The following table summarizes the typical concentration ranges and the number of data points used at each phase of in-vitro testing for a novel compound.

Phase of StudyConcentration RangeNumber of ConcentrationsPurpose
Phase 1: Range-Finding 10 nM - 1 mM (Logarithmic scale)5 - 7To identify a broad range of biological activity and potential cytotoxicity.
Phase 2: Refined Analysis Narrowed range based on Phase 18 - 12 (Linear or Log scale)To accurately determine key parameters like IC50 or EC50.
Phase 3: Mechanistic Studies Based on IC50/EC50 values3 - 5To investigate the underlying mechanism of action at relevant concentrations.

Experimental Protocols

The following are general protocols for key experiments used to determine the in-vitro dosage and activity of a novel compound.

This assay is fundamental for determining the concentration at which a compound becomes toxic to cells, which helps in selecting non-toxic concentrations for other bioassays.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different compound concentrations. Include vehicle controls (medium with the same percentage of solvent used for the compound) and untreated controls.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 (50% inhibitory concentration).

Once a non-toxic concentration range is established, a dose-response study for a specific biological activity can be performed.

  • Cell Culture and Treatment: Prepare cell cultures and treat them with a range of concentrations of this compound determined from the cytotoxicity assay.

  • Incubation: Incubate the cells for a time period relevant to the biological endpoint being measured.

  • Endpoint Measurement: Perform the specific assay to measure the biological response (e.g., enzyme activity, gene expression, protein phosphorylation).

  • Data Analysis: Plot the measured response against the compound concentration to generate a dose-response curve and calculate the EC50 (50% effective concentration).

Signaling Pathway Visualization

Based on the biological activities of structurally related compounds, this compound might interact with various cellular signaling pathways. For instance, many propanoic acid derivatives are known to have anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

signaling_pathway cluster_pathway Potential Anti-inflammatory Pathway AA Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation Compound 2-(3-Methoxyphenyl)- 2-methylpropanoic acid Compound->COX Potential Inhibition

Figure 2: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of action via COX inhibition.

Conclusion

While specific in-vitro dosage and administration data for this compound are not currently available in the public domain, the protocols and workflows outlined in this document provide a robust framework for researchers to systematically determine its biological activity and effective concentration range. Adherence to these general principles will ensure the generation of reliable and reproducible in-vitro data, which is essential for the further development and characterization of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-(3-Methoxyphenyl)-2-methylpropanoic acid synthesis.

I. Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Grignard reaction between a 3-methoxyphenyl magnesium halide and acetone to form the intermediate, 2-(3-methoxyphenyl)propan-2-ol. The second, more challenging step, is the oxidation of this tertiary alcohol to the desired carboxylic acid.

Synthesis_Workflow 3-Bromoanisole 3-Bromoanisole 3-Methoxyphenylmagnesium_Bromide 3-Methoxyphenyl- magnesium Bromide 3-Bromoanisole->3-Methoxyphenylmagnesium_Bromide 1. Grignard Formation Mg, Dry Ether/THF Mg, Dry Ether/THF Mg, Dry Ether/THF->3-Methoxyphenylmagnesium_Bromide Grignard_Adduct Grignard Adduct 3-Methoxyphenylmagnesium_Bromide->Grignard_Adduct Acetone Acetone Acetone->Grignard_Adduct 2. Nucleophilic Addition Tertiary_Alcohol 2-(3-methoxyphenyl)propan-2-ol Grignard_Adduct->Tertiary_Alcohol 3. Protonation H3O_Workup H3O+ Workup H3O_Workup->Tertiary_Alcohol Final_Product 2-(3-Methoxyphenyl)-2- methylpropanoic acid Tertiary_Alcohol->Final_Product 4. Oxidation Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Final_Product

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.

Step 1: Grignard Reaction - Synthesis of 2-(3-methoxyphenyl)propan-2-ol

Issue 1: Low or No Yield of the Grignard Reagent.

Potential Cause Troubleshooting Recommendation Expected Outcome
Presence of Moisture Rigorously dry all glassware (oven-drying or flame-drying under vacuum is recommended). Use anhydrous solvents (e.g., dry diethyl ether or THF). Ensure starting materials (3-bromoanisole and magnesium) are dry.[1]Successful initiation and formation of the Grignard reagent, observed by a cloudy, grey-brown appearance of the solution and gentle reflux.
Inactive Magnesium Surface Activate the magnesium turnings before the reaction. This can be done by gently crushing them in a mortar and pestle under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask. The disappearance of the iodine color indicates activation.[1]Promotes the initiation of the Grignard reaction.
Impure Starting Materials Use high-purity magnesium turnings and freshly distilled 3-bromoanisole.Minimizes side reactions and ensures the efficient formation of the Grignard reagent.

Issue 2: Low Yield of 2-(3-methoxyphenyl)propan-2-ol Despite Successful Grignard Formation.

Potential Cause Troubleshooting Recommendation Expected Outcome
Wurtz Coupling Side Reaction Add the 3-bromoanisole solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, reducing the chance of it coupling with the formed Grignard reagent to form a biphenyl byproduct.[1]Increased yield of the desired tertiary alcohol and reduced formation of biphenyl impurities.
Incomplete Reaction with Acetone Ensure the slow, dropwise addition of acetone to the Grignard reagent, preferably at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to stir for a sufficient time after the addition is complete to ensure full conversion.Maximizes the formation of the desired tertiary alcohol.
Protonation of the Grignard Reagent Ensure the acetone is anhydrous and the reaction is protected from atmospheric moisture.The Grignard reagent will act as a nucleophile attacking the acetone carbonyl, rather than as a base abstracting protons.
Step 2: Oxidation of 2-(3-methoxyphenyl)propan-2-ol

Issue 3: Low Yield or Failure to Obtain the Carboxylic Acid.

Potential Cause Troubleshooting Recommendation Expected Outcome
Resistance of Tertiary Alcohol to Oxidation Tertiary alcohols are resistant to oxidation under mild conditions. Strong oxidizing agents and forcing conditions are often required.[2]Conversion of the tertiary alcohol to the carboxylic acid.
Cleavage of the Aromatic Ring Harsh oxidation conditions (e.g., hot, concentrated potassium permanganate) can lead to the degradation of the aromatic ring. Consider using a phase-transfer catalyst with an oxidant like potassium permanganate to allow for milder reaction conditions.Oxidation of the tertiary alcohol to the carboxylic acid with minimal degradation of the aromatic ring.
Incomplete Reaction Ensure a sufficient excess of the oxidizing agent is used and that the reaction is allowed to proceed for an adequate amount of time. Monitor the reaction by TLC or other analytical methods to determine the point of completion.Complete conversion of the starting alcohol to the desired carboxylic acid.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Grignard reaction?

Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for this Grignard reaction. THF has a higher boiling point and can be beneficial for less reactive halides, but dry diethyl ether is also commonly and successfully used.

Q2: How can I tell if my Grignard reaction has started?

Signs of initiation include the appearance of bubbles on the surface of the magnesium, a noticeable warming of the reaction flask, and the reaction mixture turning cloudy or grey-brown. If iodine was used as an activator, its purple or brown color will fade.[1]

Q3: What are the common byproducts in the Grignard reaction step?

The most common byproduct is a biphenyl compound formed from the Wurtz coupling of the Grignard reagent with unreacted 3-bromoanisole. Another potential byproduct is anisole, formed if the Grignard reagent is quenched by a proton source like water.

Q4: What is a reliable method for oxidizing the tertiary alcohol intermediate?

The oxidation of tertiary benzylic alcohols to carboxylic acids can be challenging due to the stability of the tertiary carbon. A potential method involves the use of a strong oxidizing agent like potassium permanganate (KMnO₄). To avoid harsh conditions that could cleave the aromatic ring, a phase-transfer catalyst (PTC) can be employed. This allows the reaction to proceed at lower temperatures and with better control.

Q5: How can I purify the final product, this compound?

A common and effective method for purifying carboxylic acids is through acid-base extraction. The crude product can be dissolved in an organic solvent (like diethyl ether) and washed with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can then be extracted back into an organic solvent, dried, and concentrated. Further purification can be achieved by recrystallization.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(3-methoxyphenyl)propan-2-ol (Grignard Reaction)

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 3-Bromoanisole

  • Anhydrous diethyl ether (or THF)

  • Acetone (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • 10% Hydrochloric acid

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

  • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • In the dropping funnel, place a solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 3-bromoanisole solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction has initiated (indicated by color change and bubbling), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether. Wash the organic layer with 10% HCl, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-methoxyphenyl)propan-2-ol.

Protocol 2: Oxidation of 2-(3-methoxyphenyl)propan-2-ol to this compound (Phase-Transfer Catalysis)

Materials:

  • 2-(3-methoxyphenyl)propan-2-ol

  • Potassium permanganate (KMnO₄)

  • Aliquat 336 (or another suitable phase-transfer catalyst)

  • Dichloromethane

  • Sodium bisulfite

  • 10% Hydrochloric acid

  • Sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • Dissolve 2-(3-methoxyphenyl)propan-2-ol (1.0 equivalent) and a catalytic amount of Aliquat 336 (e.g., 5 mol%) in dichloromethane.

  • Prepare a solution of potassium permanganate (3-4 equivalents) in water.

  • Add the potassium permanganate solution to the dichloromethane solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction may take several hours to reach completion.

  • Once the starting material is consumed, quench the reaction by adding solid sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.

  • Separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and proceed with an acid-base extraction for purification as described in FAQ Q5.

  • The final product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

V. Data Presentation

Table 1: Troubleshooting Guide for Grignard Reaction Yield.

Parameter Standard Condition Optimized Condition for Higher Yield Rationale
Solvent Anhydrous Diethyl EtherAnhydrous THFTHF can better solvate and stabilize the Grignard reagent.
Addition of Aryl Halide Rapid AdditionSlow, dropwise additionMinimizes the Wurtz coupling side reaction.[1]
Magnesium Activation NoneAddition of iodine or 1,2-dibromoethaneRemoves the passivating oxide layer on the magnesium surface.[1]
Reaction Temperature (Addition of Acetone) Room Temperature0 °CBetter control of the exothermic reaction and potentially fewer side reactions.

VI. Visualizations

Troubleshooting_Grignard cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_end Outcome Start Low Yield of Grignard Product Moisture Moisture Present? Start->Moisture Mg_Inactive Inactive Mg Surface? Start->Mg_Inactive Wurtz Wurtz Coupling? Start->Wurtz Dry Dry Glassware/Solvents Moisture->Dry Yes Activate_Mg Activate Mg (Iodine) Mg_Inactive->Activate_Mg Yes Slow_Addition Slow Addition of Halide Wurtz->Slow_Addition Yes Improved_Yield Improved Yield Dry->Improved_Yield Activate_Mg->Improved_Yield Slow_Addition->Improved_Yield

Caption: Troubleshooting workflow for low yield in the Grignard reaction step.

References

troubleshooting common issues in 2-(3-Methoxyphenyl)-2-methylpropanoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

General FAQs

Q1: What are the common synthetic routes to produce this compound?

A1: There are three primary synthetic routes commonly employed:

  • Grignard Reaction: This involves the formation of a Grignard reagent from a suitable precursor, followed by carboxylation with carbon dioxide.

  • Ester Hydrolysis: This route consists of the synthesis of a methyl or ethyl ester of the target acid, which is then hydrolyzed to yield the final product.

  • Alkylation of (3-Methoxyphenyl)acetonitrile: This method involves the α,α-dimethylation of (3-methoxyphenyl)acetonitrile followed by hydrolysis of the nitrile group.

Troubleshooting Guide: Grignard Reaction Route

This route typically involves the reaction of 2-bromo-2-(3-methoxyphenyl)propane with magnesium to form a Grignard reagent, which is then reacted with solid carbon dioxide (dry ice).

FAQs: Grignard Reaction

Q2: My Grignard reaction is not initiating. What are the possible causes and solutions?

A2: Failure to initiate is a common issue in Grignard reactions. Here are the likely causes and troubleshooting steps:

  • Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous.

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.

    • Activation: Crush the magnesium turnings gently in a mortar and pestle to expose a fresh surface. A small crystal of iodine can be added to the flask; the disappearance of the purple color indicates activation. A few drops of 1,2-dibromoethane can also be used as an activator.

  • Impure Starting Material: The starting halide, 2-bromo-2-(3-methoxyphenyl)propane, should be pure and dry.

Q3: I am observing a low yield of the desired carboxylic acid. What could be the reasons?

A3: Low yields can result from several factors throughout the reaction and workup process:

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide. To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.

    • Reaction with Atmospheric CO2 and Oxygen: Ensure the reaction is carried out under a positive pressure of an inert gas.

  • Inefficient Carboxylation:

    • Insufficient Dry Ice: Use a large excess of freshly crushed, high-quality dry ice to ensure complete reaction and to keep the reaction mixture cool.

    • Premature Quenching: Add the Grignard reagent to the dry ice slurry slowly. Do not add water or acid until the Grignard addition is complete and the mixture has warmed to room temperature.

  • Workup Issues:

    • Emulsion Formation: During the acidic workup, emulsions can form, leading to product loss. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®.[1][2]

    • Incomplete Extraction: The product may have some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 2-bromo-2-(3-methoxyphenyl)propane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the halide solution to the magnesium. If the reaction does not start, gently warm the flask.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Carboxylation:

    • In a separate large beaker or flask, place a large excess of freshly crushed dry ice.

    • Slowly pour the Grignard reagent solution over the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Workup:

    • Slowly add 1 M HCl to the reaction mixture until the aqueous layer is acidic (pH ~2) to protonate the carboxylate salt and dissolve any remaining magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.[3][4][5]

Quantitative Data: Grignard Reaction
ParameterConditionExpected YieldPurityReference
Solvent Anhydrous Diethyl EtherGood>95%General Grignard Protocols
Solvent Anhydrous THFGood to Excellent>95%General Grignard Protocols
Activation Iodine crystalHigh initiation success-General Grignard Protocols
Workup Acidic (1M HCl)Good>90%[6]

Troubleshooting Guide: Ester Hydrolysis Route

This method involves the saponification of methyl 2-(3-methoxyphenyl)-2-methylpropanoate using a base like sodium hydroxide, followed by acidification.

FAQs: Ester Hydrolysis

Q4: My hydrolysis reaction is incomplete, and I still have starting ester remaining. What can I do?

A4: Incomplete hydrolysis is often due to insufficient reaction time, temperature, or base.[7][8][9]

  • Increase Reaction Time/Temperature: Prolong the reflux time or slightly increase the reaction temperature. Monitor the reaction progress by TLC until the starting material spot disappears.

  • Increase Base Equivalents: Use a larger excess of sodium hydroxide (e.g., 3-5 equivalents) to drive the reaction to completion.

  • Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol or THF can improve miscibility and reaction rate. However, be aware that using an alcohol as a co-solvent can lead to transesterification.[7]

Q5: I am getting a low yield after acidification and workup. Where could my product be going?

A5: Low yields in this step can be attributed to several factors:

  • Incomplete Precipitation: After acidification, the carboxylic acid may not fully precipitate if it has some solubility in the aqueous layer. Cooling the mixture in an ice bath can promote further precipitation.

  • Emulsion during Extraction: Similar to the Grignard workup, emulsions can form. Use brine to help break the emulsion.[1]

  • Product Loss during Washing: Avoid using excessive amounts of water for washing the final product, as it may be slightly soluble.

Experimental Protocol: Ester Hydrolysis
  • Saponification:

    • In a round-bottom flask, dissolve methyl 2-(3-methoxyphenyl)-2-methylpropanoate (1.0 equivalent) in methanol.

    • Add an aqueous solution of sodium hydroxide (3.0 equivalents).

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

    • Collect the precipitated solid by vacuum filtration.

  • Purification:

    • Wash the solid with cold water and dry under vacuum.

    • If necessary, recrystallize from a suitable solvent system like ethanol/water.

Quantitative Data: Ester Hydrolysis
ParameterConditionExpected YieldPurityReference
Base NaOH (3 eq.)>90%>98%[8][9]
Base LiOH (3 eq.)>90%>98%[7]
Solvent Methanol/WaterHighHighGeneral Protocols
Temperature RefluxHighHigh[8]

Troubleshooting Guide: Alkylation of (3-Methoxyphenyl)acetonitrile Route

This synthesis involves the deprotonation of (3-methoxyphenyl)acetonitrile with a strong base, followed by reaction with two equivalents of a methylating agent (e.g., methyl iodide), and subsequent hydrolysis of the resulting dinitrile.

FAQs: Alkylation of Acetonitrile

Q6: The α,α-dimethylation is not going to completion, and I see a mixture of mono- and di-alkylated products. How can I improve the yield of the desired product?

A6: Achieving complete dimethylation can be challenging. Here are some tips:

  • Strong Base: Use a sufficiently strong base to ensure complete deprotonation of the starting nitrile and the mono-methylated intermediate. Sodium amide (NaNH2) or Lithium Diisopropylamide (LDA) are common choices.

  • Stoichiometry: Use at least two equivalents of both the base and the methylating agent to drive the reaction towards the dimethylated product.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.

Q7: During the hydrolysis of the nitrile, I am observing low yields of the carboxylic acid. What are the potential issues?

A7: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which can sometimes lead to degradation or incomplete reaction.

  • Acid Hydrolysis: Refluxing with a strong acid like H2SO4 or HCl is effective. However, prolonged heating can sometimes lead to side reactions on the aromatic ring.

  • Base Hydrolysis: Refluxing with a strong base like NaOH or KOH will form the carboxylate salt, which is then acidified. This method is often cleaner. Ensure the reaction goes to completion by monitoring with TLC.

Experimental Protocol: Alkylation and Hydrolysis
  • α,α-Dimethylation:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C.

    • Slowly add a solution of (3-methoxyphenyl)acetonitrile (1.0 equivalent) in THF to the LDA solution at -78 °C.

    • Stir the mixture for 30 minutes, then add methyl iodide (2.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup of Alkylation:

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, wash with brine, and dry over sodium sulfate.

    • Purify the crude 2-(3-methoxyphenyl)-2-methylpropanenitrile by column chromatography or distillation.

  • Nitrile Hydrolysis:

    • Reflux the purified nitrile with an excess of 20% aqueous NaOH solution for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction, wash with ether to remove any unreacted nitrile.

    • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

Quantitative Data: Alkylation Route
StepReagentConditionsExpected YieldPurity
Dimethylation LDA, MeI-78 °C to RT70-80%>90%
Hydrolysis 20% NaOH, reflux>85%>98%

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of various propanoic acid derivatives. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key reactions are provided.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of propanoic acid derivatives, presented in a question-and-answer format.

Propionyl Chloride Synthesis

Q1: My yield of propionyl chloride from the reaction of propanoic acid with thionyl chloride is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in propionyl chloride synthesis are often attributed to several factors.[1][2] Moisture is a primary concern as both thionyl chloride and propionyl chloride are highly susceptible to hydrolysis, which will revert the product back to propanoic acid.[3][4] Inadequate temperature control and insufficient reaction time can also lead to incomplete conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous propanoic acid and thionyl chloride.[2]

  • Optimize Reaction Temperature: The reaction is typically performed at reflux, around 70-80°C.[5] Ensure the reaction mixture reaches and maintains this temperature to drive the reaction to completion.

  • Sufficient Reaction Time: Monitor the reaction by observing the cessation of gas evolution (SO₂ and HCl). A typical reaction time is 2-4 hours at reflux.[5]

  • Stoichiometry: While a 1:1 molar ratio is the theoretical stoichiometry, using a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents) can help to ensure complete conversion of the carboxylic acid.

  • Purification: Purify the crude propionyl chloride by fractional distillation to remove unreacted starting materials and byproducts.[1][5]

Propanoic Acid Amide Synthesis

Q2: I am attempting to synthesize an N-aryl propanamide, but the reaction is sluggish and gives a complex mixture of products. What are the common pitfalls in amide bond formation with anilines?

A2: The synthesis of N-aryl amides can be challenging due to the lower nucleophilicity of aromatic amines compared to aliphatic amines.[6] Side reactions and difficulties in purification are common. The choice of coupling reagent and reaction conditions is critical for a successful synthesis.

Troubleshooting Steps:

  • Choice of Coupling Reagent: For challenging couplings involving electron-deficient amines, standard reagents may be insufficient. Consider using more potent coupling agents like HATU or COMU, which are known to be effective for forming amide bonds with less reactive amines.[6][7] A comparative study of different reagents may be necessary to find the optimal one for your specific substrates.[8][9]

  • Base Selection: The choice of base is crucial. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction without competing with the amine nucleophile.

  • Reaction Temperature: While many amide couplings proceed at room temperature, gently heating the reaction mixture may be necessary to drive the reaction to completion, especially with unreactive amines. Monitor the reaction by TLC to avoid decomposition at elevated temperatures.

  • Side Reactions: A common side reaction is the formation of a symmetrical anhydride of propanoic acid. This can be minimized by the slow addition of the coupling reagent to the mixture of the carboxylic acid and amine.

  • Purification: Purification of the amide can be achieved by extraction and chromatography. An acidic wash (e.g., 1M HCl) will remove unreacted amine and the basic catalyst, while a basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid.[10] Subsequent column chromatography on silica gel can then be used to isolate the pure amide.

Alpha-Halogenation (Hell-Volhard-Zelinsky Reaction)

Q3: During the alpha-bromination of propanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction, I am observing incomplete conversion and the formation of multiple byproducts. How can I optimize this reaction?

A3: The Hell-Volhard-Zelinsky reaction requires careful control of reagents and conditions to achieve high yields of the desired α-bromo propanoic acid.[11][12][13] Incomplete reaction can result from insufficient catalyst or bromine, while side reactions can be caused by elevated temperatures.

Troubleshooting Steps:

  • Catalyst: The reaction is catalyzed by phosphorus tribromide (PBr₃), which can be added directly or generated in situ from red phosphorus and bromine.[11][12] Ensure that a catalytic amount (or in some cases, a full equivalent) of PBr₃ is used to facilitate the formation of the intermediate acyl bromide.[12][13]

  • Stoichiometry of Bromine: One molar equivalent of bromine is required for the α-halogenation. Using less will result in incomplete conversion, while a large excess can lead to di-bromination.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures. However, excessively high temperatures can lead to the elimination of HBr from the product, resulting in the formation of α,β-unsaturated carboxylic acids.[14] Careful temperature control is therefore crucial.

  • Reaction Time: The HVZ reaction can be slow. Monitor the progress by quenching small aliquots and analyzing them by NMR or GC to determine the optimal reaction time.

  • Work-up: The reaction is typically worked up by the addition of water to hydrolyze the intermediate α-bromo acyl bromide to the final product.[11] If an ester is desired, the reaction can be quenched with an alcohol instead of water.[15]

Heck Reaction with Propanoic Acid Derivatives

Q4: I am trying to perform a Heck reaction between an aryl halide and a propanoic acid derivative (e.g., an acrylate ester), but I am getting low to no conversion. What are some common issues with this type of cross-coupling reaction?

A4: The Heck reaction is a powerful tool for C-C bond formation, but its success is highly dependent on the choice of catalyst, ligands, base, and solvent.[16][17][18] Low reactivity can stem from several factors, including an inactive catalyst, poor substrate reactivity, or suboptimal reaction conditions.[19]

Troubleshooting Steps:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For less reactive aryl chlorides, more electron-rich and bulky ligands, such as those from the Buchwald or Fu families (e.g., XPhos, SPhos), may be required to facilitate oxidative addition.[19] The ligand-to-palladium ratio can also influence the reaction outcome.[19]

  • Base: A variety of inorganic and organic bases can be used. The base plays a crucial role in regenerating the active Pd(0) catalyst. Common choices include triethylamine, potassium carbonate, and cesium carbonate. The solubility and strength of the base can significantly impact the reaction rate.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are commonly used to ensure the solubility of the reactants and to allow for higher reaction temperatures.

  • Substrate Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. If you are using a less reactive aryl chloride, you may need to switch to the corresponding bromide or iodide, or use a more active catalyst system.[19]

  • Additives: In some cases, the addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can improve the reaction rate, particularly in biphasic systems.

Quantitative Data Summary

Reaction TypeParameterTypical Value/RangeReference
Propionyl Chloride Synthesis Molar Ratio (Propanoic Acid:Thionyl Chloride)1 : 1.1 - 1.2[5]
Temperature70 - 80 °C (Reflux)[5]
Reaction Time2 - 4 hours[5]
Typical Yield> 80%[5]
Amide Synthesis (with coupling agent) Molar Ratio (Acid:Amine:Coupling Agent)1 : 1.1 : 1.1[6]
TemperatureRoom Temperature to 60 °C[6]
Reaction Time1 - 24 hoursVaries
Typical Yield60 - 95%[6]
Hell-Volhard-Zelinsky Reaction Molar Ratio (Acid:PBr₃:Br₂)1 : 0.3 : 1.1Varies
Temperature80 - 120 °CVaries
Reaction Time4 - 24 hoursVaries
Typical Yield70 - 90%Varies

Detailed Experimental Protocols

Protocol 1: Synthesis of Propionyl Chloride
  • Setup: Assemble a round-bottom flask with a reflux condenser and a drying tube filled with calcium chloride. Ensure all glassware is thoroughly dried.

  • Reagents: To the flask, add propanoic acid (1.0 eq). In a dropping funnel, place thionyl chloride (1.1 eq).

  • Reaction: Slowly add the thionyl chloride to the propanoic acid. The reaction is exothermic and will evolve gas (SO₂ and HCl).

  • Heating: Once the initial reaction subsides, heat the mixture to reflux (approximately 70-80°C) for 2-4 hours, or until gas evolution ceases.

  • Purification: After cooling to room temperature, purify the crude propionyl chloride by fractional distillation. Collect the fraction boiling at approximately 80°C.[5]

Protocol 2: Synthesis of N-Phenylpropanamide
  • Setup: In a round-bottom flask under an inert atmosphere, dissolve propanoic acid (1.0 eq) and aniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling Agent: Add a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq), and a catalyst, such as 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure N-phenylpropanamide.

Protocol 3: Synthesis of 2-Bromopropanoic Acid (HVZ Reaction)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place propanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Reagents: Slowly add bromine (1.1 eq) from the dropping funnel. The reaction is exothermic.

  • Heating: Heat the reaction mixture to 80-100°C for several hours. The reaction time will vary depending on the scale and specific conditions. Monitor the reaction progress by GC or NMR.

  • Work-up: After the reaction is complete, cool the mixture and carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide.

  • Purification: Extract the product with a suitable organic solvent, such as diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the crude 2-bromopropanoic acid by distillation under reduced pressure.

Visualizations

Troubleshooting_Workflow_Amide_Synthesis cluster_reagents Reagent Troubleshooting cluster_conditions Condition Optimization cluster_purification Purification Strategy start Low Yield or Impure Product in Amide Synthesis check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purification_issue Investigate Purification Protocol start->purification_issue reagent_purity Use Anhydrous Solvents and Reagents check_reagents->reagent_purity amine_reactivity Consider a More Potent Coupling Agent for Unreactive Amines check_reagents->amine_reactivity base_choice Ensure Base is Non-Nucleophilic and Sufficiently Strong check_reagents->base_choice temperature Optimize Temperature (Room Temp vs. Heating) check_conditions->temperature reaction_time Monitor Reaction by TLC for Optimal Time check_conditions->reaction_time slow_addition Slowly Add Coupling Reagent to Minimize Side Reactions check_conditions->slow_addition extraction Perform Acidic and Basic Washes to Remove Starting Materials purification_issue->extraction chromatography Optimize Column Chromatography Conditions purification_issue->chromatography solution Improved Yield and Purity reagent_purity->solution amine_reactivity->solution base_choice->solution temperature->solution reaction_time->solution slow_addition->solution extraction->solution chromatography->solution

Caption: Troubleshooting workflow for propanoic acid amide synthesis.

Signaling_Pathway_HVZ_Reaction start Propanoic Acid acyl_bromide Propionyl Bromide (Intermediate) start->acyl_bromide PBr₃ enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide Br₂ product α-Bromo Propanoic Acid alpha_bromo_acyl_bromide->product H₂O (Work-up)

Caption: Key steps in the Hell-Volhard-Zelinsky (HVZ) reaction.

References

Technical Support Center: Addressing Solubility Challenges of 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 2-(3-Methoxyphenyl)-2-methylpropanoic acid. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound is showing poor solubility in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for carboxylic acid derivatives. The initial troubleshooting steps should focus on understanding the physicochemical properties of your compound and making simple adjustments to the dissolution media.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. The ionized (deprotonated) form of the acid is generally more soluble in water than the neutral form. Therefore, increasing the pH of the aqueous medium above the compound's pKa will significantly enhance its solubility. Start by preparing a pH-solubility profile to identify the optimal pH range for dissolution.

  • Temperature: Investigate the effect of temperature on solubility. For many compounds, solubility increases with temperature. However, be mindful of the compound's stability at elevated temperatures.

  • Particle Size: The dissolution rate is influenced by the particle size of the solid material. If you are working with a crystalline solid, consider if particle size reduction could be beneficial.

Q2: How can I systematically improve the solubility of this compound for my experiments?

A2: A systematic approach to solubility enhancement involves exploring various formulation strategies. The choice of method will depend on the desired application, the required concentration, and the acceptable excipients. Key strategies include:

  • Salt Formation: Converting the acidic drug into a salt is a highly effective method to increase aqueous solubility.[1]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.

  • Particle Size Reduction: Techniques like micronization increase the surface area of the drug particles, leading to a faster dissolution rate.[2][3]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its solubility and dissolution rate.

Q3: Are there any potential stability issues I should be aware of when modifying the formulation to improve solubility?

A3: Yes, altering the formulation can introduce stability challenges. It is crucial to conduct drug-excipient compatibility studies.[1][2] Potential issues include:

  • Chemical Degradation: Changes in pH or the presence of certain excipients can catalyze degradation pathways such as hydrolysis or oxidation.

  • Physical Instability: In the case of amorphous solid dispersions, the drug may recrystallize over time, leading to a decrease in solubility.

  • Precipitation: When using co-solvents or pH adjustment, the drug may precipitate upon dilution with an aqueous medium.

Troubleshooting Guides

Guide 1: pH-Dependent Solubility Issues

Problem: The compound precipitates out of solution when the pH is lowered.

Troubleshooting Steps:

  • Determine the pKa: If the pKa of this compound is not known, determine it experimentally. This will provide a clear understanding of the pH range in which the compound will be ionized and more soluble.

  • Buffer Selection: Use a buffer system with sufficient capacity to maintain the desired pH, especially when adding the acidic compound.

  • Supersaturation Strategies: If a transiently high concentration is needed in a lower pH environment, consider using precipitation inhibitors (e.g., polymers like HPMC, PVP) to create a supersaturated solution.

Guide 2: Co-solvent System Optimization

Problem: The compound is soluble in an organic solvent but precipitates when an aqueous buffer is added.

Troubleshooting Steps:

  • Co-solvent Screening: Screen a variety of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400) to find the one that provides the best solubility with the highest tolerance for water.

  • Ternary Phase Diagrams: For more complex systems, constructing a ternary phase diagram (drug-solvent-antisolvent) can help identify the optimal composition to maintain solubility.

  • Order of Addition: The order of mixing can be critical. Try adding the drug dissolved in the organic solvent to the aqueous phase with vigorous stirring.

Data Presentation

Table 1: Illustrative pH-Dependent Aqueous Solubility of a Phenylpropanoic Acid Derivative

pHIllustrative Solubility (mg/mL)Predominant Species
2.0< 0.1Neutral Acid
4.00.5 - 1.0Mix of Neutral and Ionized
6.05.0 - 10.0Primarily Ionized
7.4> 20.0Ionized (Salt Form)

Table 2: Illustrative Solubility of a Methoxy-Substituted Carboxylic Acid in Various Solvents

SolventIllustrative Solubility (mg/mL)Polarity
Water< 0.1High
Methanol50 - 100High
Ethanol30 - 60High
Acetone100 - 200Medium
Dichloromethane> 200Low

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2, 4, 6, 7.4, 8).

  • Sample Preparation: Add an excess amount of the compound to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility against the corresponding pH to generate the pH-solubility profile.

Protocol 2: Salt Formation Screening

Objective: To identify suitable salt formers for this compound to enhance its aqueous solubility.

Methodology:

  • Counterion Selection: Select a range of pharmaceutically acceptable bases (counterions) with varying pKa values (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine, L-arginine).

  • Stoichiometric Addition: Dissolve the carboxylic acid in a suitable solvent (e.g., ethanol, acetone). Add an equimolar amount of the selected counterion.

  • Crystallization: Allow the solvent to evaporate slowly or use anti-solvent addition to induce crystallization of the salt.

  • Solid-State Characterization: Characterize the resulting solid using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm salt formation and identify the solid-state properties.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms and compare it to the free acid.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_initial Initial Assessment cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation and Selection Problem Poor Aqueous Solubility of This compound Assess Physicochemical Characterization Problem->Assess pHSol pH-Solubility Profile Assess->pHSol TempSol Temperature Effect on Solubility Assess->TempSol Salt Salt Formation Assess->Salt CoSolvent Co-solvency Assess->CoSolvent Surfactant Surfactant Addition Assess->Surfactant Micronization Particle Size Reduction (Micronization) Assess->Micronization SolidDisp Solid Dispersion Assess->SolidDisp pHSol->Salt TempSol->SolidDisp Stability Stability & Excipient Compatibility Studies Salt->Stability CoSolvent->Stability Surfactant->Stability Micronization->Stability SolidDisp->Stability FinalFormulation Optimized Formulation Stability->FinalFormulation

Caption: A workflow for addressing solubility issues.

logical_relationship cluster_compound This compound cluster_properties Key Physicochemical Properties cluster_solubility Solubility Determinants cluster_solutions Potential Solutions Compound Carboxylic Acid (Weak Acid) pKa pKa Compound->pKa LogP LogP (Lipophilicity) Compound->LogP MP Melting Point Compound->MP Ionization Degree of Ionization pKa->Ionization influences Solvent Solvent Polarity LogP->Solvent impacts compatibility with SolidState Crystal Form MP->SolidState related to Salt Salt Formation Ionization->Salt pHSol pH Adjustment Ionization->pHSol CoSolvent Co-solvents Solvent->CoSolvent Micronization Micronization SolidState->Micronization

Caption: Key factors influencing solubility.

References

Technical Support Center: Purification of 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Troubleshooting Guide

Question: My final product has a low melting point and appears oily, even after crystallization. What could be the issue?

Answer: An oily product or a depressed melting point typically indicates the presence of impurities. Common culprits include residual solvents or unreacted starting materials from the synthesis. For instance, if the synthesis involved the hydrolysis of a methyl ester, residual ester can act as an impurity.

Troubleshooting Steps:

  • Drying: Ensure your product is thoroughly dried under vacuum to remove any residual solvent.

  • Solvent Selection for Crystallization: The choice of solvent is critical. If you are using a single solvent, try a solvent/anti-solvent system. For example, dissolving the crude product in a good solvent like ethyl acetate and then slowly adding a poor solvent like heptane can induce crystallization and leave impurities behind in the solvent.

  • Acid-Base Extraction: Perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl ether) and wash with a basic aqueous solution (e.g., sodium carbonate) to extract the acidic product into the aqueous layer. The organic layer will retain non-acidic impurities. Subsequently, acidify the aqueous layer with an acid like HCl to precipitate the pure product, which can then be filtered.[1]

  • Purity Analysis: Use analytical techniques like HPLC or GC to identify the nature of the impurity, which can provide clues about its origin and how to best remove it.

Question: HPLC analysis of my purified product shows a persistent impurity peak. How can I identify and remove it?

Answer: A persistent impurity peak suggests that the impurity has similar polarity to your target compound, making it difficult to separate by standard crystallization. The impurity could be a structurally related compound, such as an isomer or a by-product from the synthesis.

Troubleshooting Steps:

  • Identify the Impurity: If possible, isolate the impurity using preparative HPLC or column chromatography for structural elucidation by techniques like NMR or Mass Spectrometry. Knowing the structure of the impurity is the most effective way to devise a targeted purification strategy.

  • Chromatographic Method Optimization: If you are using column chromatography, try varying the stationary phase (e.g., silica gel, alumina) or the mobile phase composition. A gradient elution, where the solvent polarity is gradually changed, can improve separation. For closely related impurities, a high-performance liquid chromatography (HPLC) system with a suitable column may be necessary.[2][3]

  • Recrystallization with a Different Solvent System: Experiment with a variety of crystallization solvents. A different solvent system may alter the solubility of the product and the impurity to a different extent, enabling better separation.

  • Chemical Treatment: If the impurity is a known by-product, a chemical treatment might be possible. For example, if the impurity is an unhydrolyzed ester, repeating the hydrolysis step under more stringent conditions could convert it to the desired product.

Question: My yield is very low after purification. What are the common causes and how can I improve it?

Answer: Low yield can result from several factors during the purification process. These include product loss during extractions and transfers, incomplete crystallization, or degradation of the product.

Troubleshooting Steps:

  • Extraction Efficiency: During acid-base extraction, ensure the pH is sufficiently high (basic) to deprotonate all of your carboxylic acid and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently low (acidic) to fully protonate it for precipitation. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Crystallization Conditions: Avoid crashing out the product by cooling the solution too quickly, as this can trap impurities and reduce the quality of the crystals. Allow the solution to cool slowly to form larger, purer crystals. Also, ensure you are not using an excessive amount of solvent for crystallization, as this will reduce your recovery.

  • Product Solubility: Be aware of the solubility of your product in the wash solvents. Washing the filtered crystals with a solvent in which the product is highly soluble will lead to significant product loss. Use ice-cold solvent for washing to minimize this.

  • Stability: Although this compound is generally stable, consider if any of your purification steps involve harsh conditions (e.g., high temperatures for extended periods) that could lead to degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route.

  • From Nitrile Hydrolysis: Unreacted (3-methoxyphenyl)acetonitrile and the intermediate 2-(3-methoxyphenyl)-2-methylpropanenitrile could be present.[4]

  • From Ester Hydrolysis: The corresponding ester, such as methyl 2-(3-methoxyphenyl)-2-methylpropanoate, may remain if the hydrolysis is incomplete.[4]

  • From Grignard Carboxylation: By-products from the Grignard reaction, such as coupling products, can be present.

  • General Impurities: Solvents used in the reaction and purification steps are common impurities.[5]

Q2: What is the best solvent for crystallization of this compound?

A2: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For arylpropionic acids, common solvents include toluene, heptane, ethyl acetate, and mixtures of these. A good starting point is to try a mixture of ethyl acetate and heptane. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a suitable technique for purifying this compound, especially for removing impurities with different polarities. A common setup would be a silica gel column with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, will likely provide the best separation.

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing extra peaks in the spectrum.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the purity. A pure compound should ideally show a single spot.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Note that optimal conditions may vary based on the specific impurities present.

Purification TechniqueSolvents/Mobile PhaseTypical Purity AchievedAdvantagesDisadvantages
Crystallization Ethyl Acetate/Heptane>98%Scalable, cost-effectiveMay not remove closely related impurities
Acid-Base Extraction Ether/Aqueous Na₂CO₃>95%Good for removing neutral/basic impuritiesCan be labor-intensive, potential for emulsions
Column Chromatography Silica Gel, Hexane/Ethyl Acetate Gradient>99%High resolution for a wide range of impuritiesLess scalable, requires more solvent

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent like ethyl ether (10 mL per 1 g of crude product).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the sodium bicarbonate solution two more times.

  • Combine the aqueous extracts and wash with a small amount of ethyl ether to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl with stirring until the pH is approximately 2. The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the purified product under vacuum.

Protocol 2: Purification by Crystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate) until the solid just dissolves.

  • Slowly add a pre-warmed anti-solvent (e.g., heptane) until the solution becomes slightly turbid.

  • Add a few drops of the hot good solvent until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a chromatography column to pack the stationary phase.

  • Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate from the silica-adsorbed sample.

  • Carefully add the dry sample to the top of the column.

  • Elute the column with a mobile phase of increasing polarity (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow start Crude this compound extraction Acid-Base Extraction start->extraction crystallization Crystallization extraction->crystallization analysis Purity Analysis (HPLC, NMR, MP) crystallization->analysis chromatography Column Chromatography chromatography->analysis pure_product Pure Product (>99%) analysis->pure_product Purity OK troubleshoot Impurity Detected analysis->troubleshoot Impurity Present end End pure_product->end troubleshoot->chromatography Recourse

Caption: General purification workflow for this compound.

TroubleshootingLogic cluster_neutral Neutral/Basic Impurity cluster_acidic Acidic Impurity start Impurity Detected in Product check_type What is the nature of the impurity? start->check_type neutral_impurity Unreacted Starting Material (e.g., ester) check_type->neutral_impurity Neutral/Basic acidic_impurity Structurally Similar Acid check_type->acidic_impurity Acidic/Similar Polarity solution_extraction Perform Acid-Base Extraction neutral_impurity->solution_extraction solution_chromatography Optimize Column Chromatography (e.g., gradient elution) acidic_impurity->solution_chromatography

References

preventing degradation of 2-(3-Methoxyphenyl)-2-methylpropanoic acid during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-methoxyphenyl)-2-methylpropanoic acid. Our goal is to help you navigate common challenges, prevent degradation of the target molecule, and ensure the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic strategies are commonly employed:

  • Grignard Reaction-based Carboxylation: This classical approach involves the formation of a Grignard reagent from 3-bromoanisole, which then reacts with a carbonyl-containing compound, followed by hydrolysis to yield the carboxylic acid.

  • Palladium-Catalyzed Cross-Coupling: A more modern approach, such as the Suzuki-Miyaura coupling, can be utilized. This involves the reaction of a (3-methoxyphenyl)boronic acid with a suitable 2-methylpropanoic acid derivative, followed by hydrolysis.[1]

Q2: What are the primary degradation pathways for this compound during synthesis and storage?

A2: Like other 2-arylpropanoic acids (profens), this compound is susceptible to several degradation pathways:

  • Decarboxylation: Particularly under thermal or photolytic stress, the carboxylic acid group can be lost as carbon dioxide.[2][3]

  • Oxidative Degradation: The aromatic ring and the benzylic position are susceptible to oxidation, which can be initiated by heat, light, or the presence of oxidizing agents. This can lead to the formation of phenolic or ketonic impurities.

  • Hydrolysis of the Methoxy Group: Under strong acidic conditions, the methoxy group on the phenyl ring can be hydrolyzed to a hydroxyl group.

  • Photodegradation: Exposure to light, especially UV radiation, can induce decarboxylation and other radical-mediated degradation reactions.[4]

Q3: What are the typical impurities encountered during the synthesis of this compound?

A3: Impurities can originate from starting materials, intermediates, or side reactions. Common impurities may include:

  • Starting materials: Unreacted 3-bromoanisole or (3-methoxyphenyl)boronic acid.

  • Intermediates: Incomplete hydrolysis of ester or nitrile intermediates.

  • Side-products: Over-alkylation or di-methylation products if methylation is part of the synthetic route.

  • Degradation products: As described in Q2.

Q4: How can I monitor the progress of the synthesis and the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The method of choice for quantitative analysis of purity and detection of impurities. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of major impurities. The ¹H NMR spectrum of the pure product should show characteristic signals for the aromatic, methoxy, methyl, and carboxylic acid protons.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Low Product Yield
Potential Cause Suggested Solution
Incomplete Grignard Reagent Formation Ensure magnesium turnings are activated and all glassware is rigorously dried. Use anhydrous solvents. A crystal of iodine can be added to initiate the reaction.
Poor Carboxylation Efficiency Use freshly crushed dry ice (solid CO2) and add the Grignard reagent to it slowly to avoid excessive sublimation and side reactions.
Inefficient Palladium Catalyst Activity Use a high-quality palladium catalyst and phosphine ligand. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Incomplete Hydrolysis of Intermediate If proceeding through an ester or nitrile, ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor by TLC or HPLC until the starting material is consumed.
Presence of Impurities in the Final Product
Observed Impurity Potential Cause Suggested Solution
Starting Material (e.g., 3-bromoanisole) Incomplete reaction.Increase reaction time or temperature. Ensure proper stoichiometry of reagents. Purify the product by column chromatography or recrystallization.
Decarboxylation Product (3-isopropylanisole) Excessive heat or exposure to light during reaction or work-up.Conduct the reaction at the lowest effective temperature. Protect the reaction mixture from light using aluminum foil.
Hydroxylated Impurity (2-(3-hydroxyphenyl)-2-methylpropanoic acid) Use of strong acids during work-up or purification.Use milder acidic conditions for neutralization and work-up (e.g., dilute HCl or citric acid solution).
Oxidative Impurities Exposure to air/oxygen, especially at elevated temperatures.Maintain an inert atmosphere during the reaction. Use degassed solvents. Consider adding an antioxidant during work-up if the product is particularly sensitive.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis starting from 3-bromoanisole.

Step 1: Grignard Reagent Formation

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the 3-bromoanisole solution to the magnesium turnings to initiate the reaction.

  • Once the reaction starts (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • In a separate flask, place a large excess of freshly crushed dry ice.

  • Slowly transfer the prepared Grignard reagent solution onto the dry ice via a cannula under a positive pressure of nitrogen.

  • Allow the mixture to warm to room temperature overnight as the excess CO2 sublimes.

Step 3: Work-up and Purification

  • Quench the reaction mixture by slowly adding 1 M hydrochloric acid until the aqueous layer is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: Stability Indicating HPLC Method

This method can be used to assess the purity of this compound and to detect degradation products.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Product Yield check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup impure_sm Impure Starting Material? check_sm->impure_sm incorrect_conditions Incorrect Conditions? check_conditions->incorrect_conditions workup_loss Product Loss During Work-up? check_workup->workup_loss impure_sm->check_conditions No purify_sm Purify Starting Material impure_sm->purify_sm Yes incorrect_conditions->check_workup No optimize_conditions Optimize T, Time, Stoichiometry incorrect_conditions->optimize_conditions Yes optimize_workup Optimize Extraction/Purification workup_loss->optimize_workup Yes

Caption: Troubleshooting decision tree for low product yield.

Potential Degradation Pathways

degradation_pathways main_compound 2-(3-Methoxyphenyl)- 2-methylpropanoic Acid decarboxylation Decarboxylation Product (3-Isopropylanisole) main_compound->decarboxylation Heat / Light oxidation Oxidized Products (Phenols, Ketones) main_compound->oxidation Oxidizing Agent / Air hydrolysis Hydrolysis Product (2-(3-Hydroxyphenyl)- 2-methylpropanoic Acid) main_compound->hydrolysis Strong Acid

Caption: Major degradation pathways for the target compound.

General Experimental Workflow

experimental_workflow start Synthesis Reaction workup Reaction Work-up (Quenching, Extraction) start->workup purification Purification (Recrystallization or Chromatography) workup->purification analysis Purity and Structural Analysis (HPLC, NMR, MS) purification->analysis final_product Pure Product analysis->final_product

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the haloform reaction of 3-methoxyacetophenone and the hydrolysis of 2-(3-methoxyphenyl)-2-methylpropionitrile.

Route 1: Haloform Reaction of 3-Methoxyacetophenone

The haloform reaction provides a direct conversion of the methyl ketone group in 3-methoxyacetophenone to the desired carboxylic acid.

Experimental Protocol (General)

A solution of 3-methoxyacetophenone in a suitable solvent (e.g., dioxane, tetrahydrofuran) is treated with a halogen (e.g., bromine or chlorine) in the presence of a strong base, such as sodium hydroxide, at a controlled temperature. The reaction mixture is typically stirred for several hours. Upon completion, the excess halogen is quenched, and the reaction mixture is acidified to precipitate the carboxylic acid product, which is then isolated by filtration or extraction and purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: My haloform reaction is not going to completion, and I am isolating unreacted 3-methoxyacetophenone. What could be the cause?

A1: Incomplete reaction can be due to several factors:

  • Insufficient Base: The haloform reaction requires a sufficient excess of base to drive the reaction to completion. Ensure that at least four equivalents of base are used per equivalent of the ketone.

  • Low Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may proceed very slowly. Consider a moderate increase in temperature, but be cautious as higher temperatures can promote side reactions.

  • Inadequate Reaction Time: The haloform reaction can be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time, monitoring by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: I am observing the formation of a colored byproduct, and my final product is difficult to purify. What is this side reaction?

A2: The methoxy group on the aromatic ring is an activating group, making the ring susceptible to electrophilic aromatic substitution by the halogen.[1][2] This can lead to the formation of halogenated aromatic byproducts, which are often colored and can co-crystallize with the desired product, making purification challenging.

Troubleshooting:

  • Control Halogen Addition: Add the halogen reagent slowly and at a controlled temperature to minimize the concentration of free halogen available for aromatic substitution.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the aromatic halogenation, which typically has a higher activation energy than the desired haloform reaction.

  • Alternative Halogenating Agents: Consider using a milder halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), which can sometimes provide better selectivity.

Q3: My product yield is low, even after complete consumption of the starting material. What other side reactions could be occurring?

A3: Besides aromatic halogenation, other side reactions can reduce the yield:

  • Cannizzaro-type Reactions: Under strongly basic conditions, the intermediate trihalo-ketone can potentially undergo side reactions.

  • Cleavage of the Ether Linkage: Although less common under these conditions, very harsh basic conditions could potentially lead to the cleavage of the methoxy group.

Troubleshooting:

  • Careful Control of Stoichiometry: Ensure accurate measurement of all reagents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Route 2: Hydrolysis of 2-(3-Methoxyphenyl)-2-methylpropionitrile

This two-step route involves the formation of the nitrile followed by its hydrolysis to the carboxylic acid.

Experimental Protocol (General)

Step 1: Synthesis of 2-(3-Methoxyphenyl)-2-methylpropionitrile A common method involves the reaction of 3-methoxybenzyl cyanide with a methylating agent in the presence of a strong base.

Step 2: Hydrolysis of the Nitrile The nitrile is heated under reflux with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide).[3][4][5][6][7] After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the carboxylic acid.

Frequently Asked questions (FAQs)

Q1: The hydrolysis of my nitrile is very slow or incomplete. How can I improve the conversion?

A1: The hydrolysis of sterically hindered nitriles can be challenging.

  • Increase Reaction Temperature and Time: Prolonged heating under reflux is often necessary.

  • Stronger Acid/Base Concentration: Increasing the concentration of the acid or base can accelerate the hydrolysis.

  • Phase-Transfer Catalysis: For heterogeneous reactions (e.g., an organic nitrile in an aqueous phase), a phase-transfer catalyst can improve the reaction rate.

Q2: I am isolating the corresponding amide instead of the carboxylic acid. Why is this happening and how can I obtain the desired product?

A2: The hydrolysis of a nitrile proceeds through an amide intermediate.[3][4][5][6][7] If the reaction conditions are not vigorous enough, the reaction can stop at the amide stage.

Troubleshooting:

  • More Forcing Conditions: To hydrolyze the stable amide intermediate, you will likely need to increase the reaction temperature, reaction time, and/or the concentration of the acid or base.

  • Choice of Hydrolysis Conditions: Acid-catalyzed hydrolysis is often more effective for converting the amide to the carboxylic acid.

Q3: Are there any other potential side reactions during the nitrile hydrolysis?

A3:

  • Decarboxylation: Under very harsh acidic and high-temperature conditions, there is a small risk of decarboxylation of the final product, although this is generally not a major concern for this specific molecule.

  • Side Reactions of Impurities: Impurities from the nitrile synthesis step may undergo their own reactions under the hydrolysis conditions, leading to a complex product mixture.

Data Presentation

Currently, specific quantitative data for the synthesis of this compound from publicly available sources is limited. The following table provides a general overview of expected outcomes based on typical yields for these reaction types.

Synthesis RouteKey ParametersExpected Yield RangePotential Major Impurities
Haloform Reaction Reagent Stoichiometry, Temperature50-70%Unreacted 3-methoxyacetophenone, Halogenated aromatic byproducts
Nitrile Hydrolysis Reaction Time, Temperature, [H+] or [OH-]60-85% (from nitrile)2-(3-Methoxyphenyl)-2-methylpropionamide, Unreacted nitrile

Visualizations

Logical Troubleshooting Flow for Haloform Reaction

haloform_troubleshooting start Problem with Haloform Reaction incomplete_reaction Incomplete Reaction (Starting material remains) start->incomplete_reaction low_yield Low Yield (Starting material consumed) start->low_yield purification_issue Purification Issues (Colored impurities) start->purification_issue solution1 Increase base equivalents Increase reaction time/temp incomplete_reaction->solution1 solution3 Investigate other side reactions Use inert atmosphere low_yield->solution3 solution2 Check for aromatic halogenation Control halogen addition Lower reaction temp purification_issue->solution2

Caption: Troubleshooting guide for the haloform reaction.

Synthetic Pathways and Potential Side Reactions

synthesis_pathways cluster_haloform Haloform Reaction Route cluster_nitrile Nitrile Hydrolysis Route start_h 3-Methoxyacetophenone product_h 2-(3-Methoxyphenyl)-2- methylpropanoic Acid start_h->product_h X2, NaOH side_h Aromatic Halogenation Byproduct start_h->side_h Excess X2 start_n 3-Methoxybenzyl Cyanide nitrile 2-(3-Methoxyphenyl)-2- methylpropionitrile start_n->nitrile 1. Base 2. CH3-X amide Amide Intermediate nitrile->amide H3O+ or OH- (Mild) product_n 2-(3-Methoxyphenyl)-2- methylpropanoic Acid nitrile->product_n H3O+ or OH- (Vigorous) amide->product_n H3O+ or OH- (Strong)

References

refining analytical methods for 2-(3-Methoxyphenyl)-2-methylpropanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining analytical methods for the detection of 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound in biological matrices?

A1: For the quantification of this compound in biological matrices such as plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique due to its high sensitivity and selectivity.[1][2] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be employed, particularly for less complex matrices or higher concentration levels.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, though it may require derivatization to improve the volatility of the acidic analyte.[6][7]

Q2: What are the critical steps in sample preparation for the analysis of this compound from plasma?

A2: Effective sample preparation is crucial for accurate and reproducible results. The main goals are to remove proteins and other interfering substances from the plasma sample. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and widely used method where a cold organic solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[8][9]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous plasma matrix into an immiscible organic solvent based on its solubility.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[10][11][12] This method is highly recommended for achieving low detection limits.

Q3: How can I develop a robust LC-MS/MS method for this analyte?

A3: Method development for LC-MS/MS involves the systematic optimization of several parameters.[13] Key steps include selecting an appropriate HPLC column (a C18 column is a common choice for reversed-phase chromatography), optimizing the mobile phase composition (typically a mixture of water and acetonitrile or methanol with a modifier like formic acid to improve peak shape and ionization), and fine-tuning the mass spectrometer settings (including ionization source parameters and collision energies for precursor and product ions).[1][14]

Q4: What are the essential validation parameters for an analytical method according to regulatory guidelines?

A4: A fully validated analytical method should demonstrate specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, in accordance with guidelines from bodies like the ICH.[4][13][15][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC & LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. For a carboxylic acid, a lower pH (e.g., using 0.1% formic acid) will ensure it is in its neutral form, leading to better peak shape in reversed-phase chromatography.[1][14]
Column overload.Reduce the injection volume or the concentration of the sample.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Check for leaks in the pump.
Temperature variations.Use a column oven to maintain a constant temperature.
Column equilibration issue.Ensure the column is adequately equilibrated with the mobile phase before each injection.
Low Signal Intensity / Poor Sensitivity Inefficient ionization in the MS source.Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Adjust the mobile phase to enhance ionization (e.g., by adding formic acid for positive ion mode).[1]
Sample loss during preparation.Re-evaluate the sample preparation procedure for potential sources of analyte loss.
Matrix effects (ion suppression or enhancement).Improve sample cleanup using techniques like SPE. Use a stable isotope-labeled internal standard to compensate for matrix effects.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Contaminated mass spectrometer.Clean the ion source and other relevant components of the mass spectrometer.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
No or Low Peak Response Analyte is not volatile enough.Derivatize the carboxylic acid group to a more volatile ester (e.g., using silylation reagents like BSTFA).
Thermal degradation in the injector or column.Optimize the injector temperature and temperature program of the GC oven to prevent degradation.[6]
Peak Tailing Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality, low-bleed GC column.
Incomplete derivatization.Optimize the derivatization reaction conditions (reagent concentration, temperature, time).
Irreproducible Results Inconsistent derivatization.Ensure precise and consistent execution of the derivatization step.
Sample carryover.Clean the syringe and injector port regularly.

Experimental Protocols

LC-MS/MS Method for Quantification in Human Plasma

This protocol is a representative example and should be optimized and validated for your specific application.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: To 100 µL of plasma, add an internal standard and 200 µL of 4% phosphoric acid. Vortex and load the entire sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Parameters

Parameter Condition
LC System Agilent 1290 Infinity HPLC or equivalent[14]
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water[8][14]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Sciex TripleQuad 6500 or equivalent[14]
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte
GC-MS Method (with Derivatization)

a. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • To 100 µL of plasma, add an internal standard and 50 µL of 1M HCl.

  • Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

  • Heat at 60 °C for 30 minutes to complete the derivatization.

b. GC-MS Parameters

Parameter Condition
GC System Agilent 7890B GC or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 20 °C/min
Injection Mode Splitless
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Scan Mode Selected Ion Monitoring (SIM)

Quantitative Data Summary

The following tables present illustrative quantitative data based on typical performance for similar analytical methods. These values should be established and verified during in-house method validation.

Table 1: Illustrative LC-MS/MS Method Validation Parameters

Parameter Typical Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Limit of Quantification (LOQ) 1 ng/mL
Recovery 85 - 110%

Table 2: Illustrative GC-MS Method Validation Parameters

Parameter Typical Value
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.99
Precision (%RSD) < 20%
Accuracy (%Bias) ± 20%
Limit of Quantification (LOQ) 10 ng/mL
Recovery 80 - 115%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Plasma Plasma Sample ISTD Add Internal Standard Plasma->ISTD Extraction Extraction (PPT, LLE, or SPE) ISTD->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Inject Quantification Quantification LC_MS_MS->Quantification Acquire Data Reporting Reporting Quantification->Reporting Troubleshooting_Logic Start Analytical Issue Encountered CheckSystem Check System Suitability (Peak Shape, Retention Time, Sensitivity) Start->CheckSystem Pass System OK CheckSystem->Pass Fail System Fails CheckSystem->Fail InvestigateSample Investigate Sample Preparation Pass->InvestigateSample InvestigateMethod Investigate Analytical Method Parameters Fail->InvestigateMethod Resolve Issue Resolved InvestigateSample->Resolve InvestigateMethod->Resolve

References

Technical Support Center: Stability Testing of 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 2-(3-Methoxyphenyl)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for the forced degradation of this compound?

A1: Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products and pathways.[1][2][3] For this compound, the following conditions are recommended:

  • Acid Hydrolysis: 0.1 M to 1 M HCl or H₂SO₄ at room temperature, with the potential for increased temperature if no degradation is observed.[2][3]

  • Base Hydrolysis: 0.1 M to 1 M NaOH or KOH at room temperature, with heating if necessary.[2][3]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3]

  • Thermal Degradation: The solid drug substance should be exposed to temperatures in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C).[4]

  • Photostability: The drug substance should be exposed to a combination of UV and visible light, as per ICH Q1B guidelines.[3]

Q2: What analytical techniques are suitable for monitoring the stability of this compound?

A2: A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. Other methods that can be employed for characterization of degradants include LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) spectroscopy.[5]

Q3: What are the acceptance criteria for a stability study?

A3: The purpose of stability testing is to establish a re-test period for an active pharmaceutical ingredient (API).[4][6] The acceptance criteria, which should be defined in the stability protocol, typically include limits for the assay of the active substance, levels of individual and total degradation products, and specifications for physical characteristics. Any significant change, such as a considerable loss in potency or the appearance of a significant degradation product, would warrant further investigation.

Q4: How should I handle out-of-specification (OOS) results during a stability study?

A4: Encountering out-of-specification results requires a thorough investigation. This process should be well-documented and aim to identify the root cause. Potential causes could include errors in the analytical procedure, issues with the storage conditions, or inherent instability of the compound under the tested conditions. It is important to avoid simply deleting OOS data points without a complete investigation.[7]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressing agent).[2] Ensure the analytical method is sensitive enough to detect low levels of degradation.
Excessive degradation observed (e.g., >20%). The stress conditions are too harsh. The compound is inherently unstable under these conditions.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressing agent).[3] This helps in identifying the primary degradation products without excessive secondary degradation.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or pH. Column degradation. Co-elution of the parent peak with a degradation product.Optimize the HPLC method, including the mobile phase, column type, and gradient. Ensure the analytical method is validated for its stability-indicating properties.
New, unexpected peaks appear during the stability study. Formation of a new degradation product. Contamination of the sample.Characterize the new peak using techniques like LC-MS to identify its structure. Investigate potential sources of contamination in the experimental workflow.

Experimental Protocols

General Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature for a specified period (e.g., 24, 48 hours). If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature for a specified period. If necessary, use elevated temperatures.

  • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

  • Thermal Degradation (Solid State): Place a known quantity of the solid compound in a stability chamber at a high temperature (e.g., 60°C) for a defined period.

  • Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any degradation products.

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation of this compound

Stress Condition Time (hours) Assay of Parent Compound (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%) Total Degradation Products (%)
0.1 M HCl (60°C)2492.54.81.27.5
4885.18.92.514.9
0.1 M NaOH (RT)2498.20.50.31.8
4896.51.20.83.5
3% H₂O₂ (RT)2495.82.1-4.2
4891.34.5-8.7
Thermal (60°C)2499.1--0.9
4898.5--1.5
Photostability2497.31.5-2.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base oxid Oxidation (3% H2O2) prep->oxid therm Thermal Stress (60°C) prep->therm photo Photostability (UV/Vis Light) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Evaluation and Degradant Identification hplc->data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Given the structure of this compound, potential degradation pathways under hydrolytic and oxidative stress can be proposed.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent 2-(3-Methoxyphenyl)- 2-methylpropanoic acid demethylation Demethylation Product (Phenolic Compound) parent->demethylation H+ or OH- hydroxylation Ring Hydroxylation Product parent->hydroxylation [O] side_chain_ox Side-Chain Oxidation Product parent->side_chain_ox [O]

Caption: Potential degradation pathways for the target compound.

References

Validation & Comparative

Comparative Analysis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid and Its Analogs in Modulating Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of 2-(3-Methoxyphenyl)-2-methylpropanoic acid and its structural analogs reveals significant insights into their potential as modulators of key biological pathways, including inflammation and metabolic regulation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these compounds, supported by experimental data and protocols, to facilitate further investigation and development in therapeutic areas such as anti-inflammatory and metabolic diseases.

This compound belongs to the class of arylpropanoic acids, a well-established scaffold in medicinal chemistry known for its anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Furthermore, derivatives of phenylpropanoic acid have shown potential in modulating peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[2][3] This guide explores the structure-activity relationships of this compound and its analogs concerning these two important targets.

Quantitative Comparison of Biological Activity

To provide a clear and objective comparison, the following table summarizes the available quantitative data on the inhibitory activity of this compound analogs against COX-1 and COX-2 enzymes, as well as their activation of the PPARγ receptor. The data has been compiled from various in vitro studies to allow for a cross-compound comparison.

CompoundTargetParameterValueReference
Ibuprofen COX-1IC₅₀2.5 µM[4]
COX-2IC₅₀12.5 µM[4]
Naproxen COX-1IC₅₀1.2 µM[4]
COX-2IC₅₀2.5 µM[4]
2-(4-isobutylphenyl)propanoic acid (Ibuprofen) COX-1IC₅₀1.8 µM[5]
COX-2IC₅₀15.1 µM[5]
Indomethacin Amide Analog COX-2IC₅₀0.009 µM[6]
Phenylpropanoic Acid Derivative (Compound 53) PPARγEC₅₀0.04 µM[2]
Truxillic Acid Derivative PPARγEC₅₀10 µM[7]

Note: Direct quantitative data for this compound was not available in the reviewed literature. The analogs presented here provide a baseline for understanding the potential activity of this compound class.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the 50% inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection reagent (e.g., colorimetric or fluorometric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound dilution.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction and measure the product formation using a microplate reader. The method of detection will depend on the specific kit or probe used (e.g., measuring prostaglandin E2 levels via ELISA or using a fluorometric probe).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

PPARγ Transactivation Assay

This cell-based assay measures the ability of a compound to activate the PPARγ receptor, typically by quantifying the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for a GAL4-PPARγ ligand-binding domain (LBD) fusion protein

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

  • Transfection reagent

  • Test compounds and a reference agonist (e.g., Rosiglitazone)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Co-transfect the cells with the GAL4-PPARγ LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After incubation to allow for plasmid expression, treat the cells with serial dilutions of the test compounds or the reference agonist.

  • Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

  • Calculate the fold activation relative to the vehicle control for each compound concentration.

  • Determine the EC₅₀ value by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental design, the following diagrams are provided.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound 2-(3-Methoxyphenyl)- 2-methylpropanoic acid & Analogs Test_Compound->COX1 Inhibition Test_Compound->COX2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Arylpropanoic Acid Analogs.

PPAR_Transactivation_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a multi-well plate Transfection 2. Co-transfect with PPARγ-LBD and Luciferase Reporter Plasmids Cell_Culture->Transfection Compound_Addition 3. Add serial dilutions of Test Compounds Transfection->Compound_Addition Incubation 4. Incubate for 24-48h Compound_Addition->Incubation Lysis 5. Lyse cells and measure Luciferase Activity Incubation->Lysis Data_Processing 6. Normalize data and calculate Fold Activation Lysis->Data_Processing EC50_Determination 7. Determine EC₅₀ values Data_Processing->EC50_Determination

Caption: Experimental Workflow for PPARγ Transactivation Assay.

References

A Comparative Guide to the Biological Efficacy of Phenylpropanoic Acids in Muscle Health

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the biological efficacy of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) and other therapeutic alternatives in the context of muscle health. Initially, this investigation sought to validate the biological efficacy of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. However, a comprehensive review of publicly available scientific literature revealed a lack of experimental data on the biological activities of this specific compound. It is primarily characterized as a chemical intermediate in pharmaceutical research.[1]

In light of this, this guide pivots to a structurally related compound, HMPA, for which a growing body of evidence demonstrates significant biological effects, particularly in the amelioration of muscle atrophy and improvement of metabolic health. This guide will compare the performance of HMPA with two well-established alternatives, Curcumin and Branched-Chain Amino Acids (BCAAs), providing supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways.

Introduction to 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA)

3-(4-Hydroxy-3-methoxyphenyl)propionic acid, also known as dihydroferulic acid, is a metabolite of dietary polyphenols, such as ferulic acid, produced by the gut microbiota.[2][3] Emerging research has highlighted its potential therapeutic effects, including anti-obesity and improved hepatic lipid metabolism through the activation of G protein-coupled receptor 41 (GPR41).[1][4][5] Of significant interest to researchers in muscle physiology and drug development, HMPA has been shown to mitigate muscle atrophy and enhance muscle function.[6][7][8]

Comparative Analysis of Therapeutic Agents for Muscle Atrophy

This section compares the biological efficacy of HMPA with Curcumin, a natural polyphenol, and Branched-Chain Amino Acids (BCAAs), which are essential amino acids, in the context of mitigating muscle atrophy.

Quantitative Data Summary

The following table summarizes the quantitative data from in vitro and in vivo studies on the effects of HMPA, Curcumin, and BCAAs on key markers of muscle atrophy.

CompoundModel SystemKey FindingsQuantitative ResultsCitations
3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) Dexamethasone-treated C2C12 myotubesAttenuated myotube atrophy and suppressed the expression of Atrogin-1 and MuRF-1.10 µM HMPA significantly attenuated the dexamethasone-induced reduction in myotube diameter.[6][6][8]
Prevented dexamethasone-induced increases in Atrogin-1, MuRF-1, and KLF15 mRNA expression.At 10 µM, HMPA significantly reduced the expression of these genes.[6][6]
Exhaustive exercise in miceEnhanced grip strength and reduced protein catabolism.Oral administration of 50 mg/kg/day significantly enhanced absolute and relative grip strength.[7][7][9]
Curcumin Dexamethasone-treated C2C12 myotubesRestored atrophic myotube diameter.10 µM curcumin resulted in a 13.9±0.4% increase in cell diameter.[10][11][10][11]
Reduced the expression of Atrogin-1 and MuRF-1.Treatment with curcuminoids (up to 5 µg/ml) reduced Atrogin-1 and MuRF-1 expression.[12][13][12][13]
Spinal nerve ligation model in ratsAttenuated muscle atrophy.100 mg/kg BW of curcumin resulted in a larger muscle cross-sectional area compared to the control group.[14][14]
Branched-Chain Amino Acids (BCAAs) TNF-α-treated C2C12 myotubesAttenuated muscle atrophy and enhanced myogenesis.BCAA treatment (0.5-1 mM) significantly increased myotube diameter and MHC positive area.[15][15]
Reduced the expression of Atrogin-1 and MuRF-1.BCAA (1 mM) significantly decreased the expression of Atrogin-1 and MuRF-1.[15][15]
Cancer cachexia mouse modelSuppressed the loss of body weight and increased skeletal muscle wet weight.Leucine and valine supplementation significantly suppressed body weight loss.[16][16][17]

Experimental Protocols

Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes

This in vitro assay is a standard method to model muscle atrophy and screen for potential therapeutic compounds.

1. Cell Culture and Differentiation:

  • C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin) once the myoblasts reach approximately 80-90% confluency.

  • The differentiation medium is changed every 48 hours for 4-6 days to allow for the formation of multinucleated myotubes.[18]

2. Induction of Atrophy and Treatment:

  • Once myotubes are fully formed, atrophy is induced by treating the cells with dexamethasone (typically 1-100 µM) for 24-48 hours.[10][11][19]

  • For testing therapeutic compounds, cells are pre-treated with the compound of interest (e.g., HMPA, Curcumin, or BCAAs) for a specified period (e.g., 1-2 hours) before the addition of dexamethasone. The compound is also co-incubated with dexamethasone for the duration of the atrophy induction.[6]

3. Assessment of Myotube Atrophy:

  • Myotube Diameter: Myotubes are imaged using a microscope, and the diameter of multiple myotubes is measured using image analysis software (e.g., ImageJ). A significant decrease in the average myotube diameter in the dexamethasone-treated group compared to the control group indicates atrophy.[6][11]

  • Gene Expression Analysis (RT-qPCR): RNA is extracted from the myotubes, and the expression levels of key muscle atrophy markers (atrogenes), such as Atrogin-1 (also known as FBXO32) and MuRF-1 (Muscle RING-finger protein-1), are quantified.[6][15]

  • Protein Analysis (Western Blot): Protein lysates are prepared, and the protein levels of Atrogin-1, MuRF-1, and Myosin Heavy Chain (MHC) are determined. A decrease in MHC and an increase in Atrogin-1 and MuRF-1 are indicative of muscle atrophy.[15]

Signaling Pathways and Mechanisms of Action

HMPA and GPR41 Signaling

HMPA is an agonist for the G protein-coupled receptor 41 (GPR41). The activation of GPR41 by HMPA is believed to contribute to its beneficial metabolic effects.

GPR41_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HMPA HMPA GPR41 GPR41 HMPA->GPR41 G_protein Gi/o Protein GPR41->G_protein activates AC Adenylate Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Response Metabolic Regulation (e.g., Improved Hepatic Lipid Metabolism) cAMP->Response

Caption: HMPA-mediated activation of the GPR41 signaling pathway.

Key Signaling Pathway in Muscle Atrophy

A critical pathway involved in muscle protein degradation is the IGF-1/Akt/FoxO signaling cascade, which regulates the expression of the E3 ubiquitin ligases, Atrogin-1 and MuRF-1. HMPA, Curcumin, and BCAAs have been shown to modulate this pathway, thereby inhibiting muscle atrophy.

Muscle_Atrophy_Pathway cluster_stimuli Stimuli cluster_signaling Signaling Cascade cluster_nucleus Nucleus cluster_cellular_response Cellular Response cluster_therapeutics Therapeutic Intervention IGF1 IGF-1 Akt Akt IGF1->Akt activates Atrophy_Stimuli Atrophy Stimuli (e.g., Dexamethasone) FoxO FoxO Atrophy_Stimuli->FoxO activates Akt->FoxO inhibits Atrogenes Atrogene Transcription (Atrogin-1, MuRF-1) FoxO->Atrogenes promotes Proteolysis ↑ Proteolysis Atrogenes->Proteolysis Atrophy Muscle Atrophy Proteolysis->Atrophy HMPA HMPA HMPA->FoxO inhibit Curcumin Curcumin Curcumin->FoxO inhibit BCAAs BCAAs BCAAs->FoxO inhibit

Caption: Inhibition of the muscle atrophy signaling pathway by HMPA, Curcumin, and BCAAs.

Conclusion

While this compound remains a compound of interest for which biological efficacy data is not yet publicly available, its structural analog, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), demonstrates considerable promise as a therapeutic agent for muscle health. Comparative analysis with Curcumin and BCAAs reveals that HMPA exhibits potent anti-atrophic effects, supported by both in vitro and in vivo data. The elucidation of its mechanism of action through the GPR41 receptor and its modulation of key muscle atrophy signaling pathways provides a strong rationale for its further investigation and development. This guide serves as a valuable resource for researchers and drug development professionals seeking to explore novel therapeutic strategies for muscle wasting conditions.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the development and validation of analytical methods for pharmaceutical compounds such as 2-(3-Methoxyphenyl)-2-methylpropanoic acid, ensuring the reliability and consistency of results across different analytical techniques is paramount. Cross-validation of analytical methods is a critical process performed to compare the performance of two or more distinct methods intended to measure the same analyte. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), through a hypothetical cross-validation study for the quantification of this compound in human plasma.

Objective Comparison of Analytical Methods

The selection of an analytical method in a research or drug development setting is often a trade-off between sensitivity, selectivity, cost, and throughput. While HPLC-UV is a robust, cost-effective, and widely available technique, LC-MS/MS offers superior sensitivity and selectivity, which is often necessary for complex biological matrices. The following table summarizes the hypothetical performance characteristics of these two methods in a cross-validation study.

Performance ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) 0.99850.9998≥ 0.995
Range (µg/mL) 0.1 - 250.005 - 5Covers expected concentrations
Accuracy (% Bias) -4.5% to +3.8%-2.1% to +1.5%Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 8.2%≤ 5.5%≤ 15% (≤ 20% at LLOQ)
Limit of Detection (LOD) (µg/mL) 0.030.0015-
Limit of Quantification (LOQ) (µg/mL) 0.10.005-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are the hypothetical experimental protocols for the HPLC-UV and LC-MS/MS methods used in this comparative analysis.

Sample Preparation (for both methods):

A protein precipitation extraction was employed for the preparation of plasma samples. To 100 µL of human plasma, 300 µL of acetonitrile containing the internal standard (IS) was added. The mixture was vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of the respective mobile phase.

1. HPLC-UV Method Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 20 µL.

    • UV Detection: 275 nm.

2. LC-MS/MS Method Protocol:

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and re-equilibration for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions would be determined for this compound and its internal standard.

Visualizing the Cross-Validation Workflow

To understand the logical flow of a cross-validation study, the following diagram illustrates the key steps, from the initial method development to the final data comparison and assessment of interchangeability.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Comparison cluster_3 Conclusion A Develop & Validate Method A (e.g., HPLC-UV) C Prepare Quality Control (QC) & Study Samples A->C B Develop & Validate Method B (e.g., LC-MS/MS) B->C D Analyze Samples with Method A C->D E Analyze Samples with Method B C->E F Compare Quantitative Results from Both Methods D->F E->F G Statistical Analysis (e.g., Bland-Altman, Regression) F->G H Assess Method Interchangeability G->H

Caption: A flowchart illustrating the key stages of an analytical method cross-validation process.

This guide provides a framework for understanding the cross-validation of analytical methods for a compound like this compound. By following detailed protocols and systematically comparing performance data, researchers can ensure the consistency and reliability of their analytical results, which is fundamental for regulatory submissions and the overall success of drug development programs.

A Comparative Guide to the Synthesis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for the preparation of 2-(3-Methoxyphenyl)-2-methylpropanoic acid, a valuable building block in pharmaceutical and chemical research. The routes discussed are the alkylation of (3-methoxyphenyl)acetonitrile and the carboxylation of a Grignard reagent. This document outlines detailed experimental protocols, presents a quantitative comparison of the methods, and includes visualizations to aid in understanding the chemical transformations.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Alkylation of NitrileRoute 2: Grignard Reagent Carboxylation
Starting Materials (3-Methoxyphenyl)acetonitrile, Methyl iodide, Strong base (e.g., NaH)3-Methoxybromobenzene, Magnesium, Methylating agent, Carbon dioxide
Key Intermediates 2-(3-Methoxyphenyl)-2-methylpropanenitrile2-(3-Methoxyphenyl)propylmagnesium bromide
Reaction Steps 2 (Alkylation, Hydrolysis)2 (Grignard formation & reaction, Carboxylation)
Reported Yield Good to highModerate to good
Purity of Final Product High, often requires crystallizationGood, purification by chromatography may be needed
Advantages Readily available starting materials, straightforward purificationUtilizes common and versatile Grignard chemistry
Disadvantages Use of highly flammable and toxic reagents (NaH, Methyl iodide)Requires strictly anhydrous conditions, potential for side reactions

Visualizing the Synthesis Pathways

To illustrate the logical flow of the two synthesis routes, the following diagrams are provided.

Synthesis_Comparison cluster_0 Route 1: Alkylation of Nitrile cluster_1 Route 2: Grignard Reagent Carboxylation A1 (3-Methoxyphenyl)acetonitrile A2 Deprotonation (Strong Base) A1->A2 A3 Methylation (Methyl Iodide) A2->A3 A4 2-(3-Methoxyphenyl)-2-methylpropanenitrile A3->A4 A5 Hydrolysis (Acid or Base) A4->A5 A6 this compound A5->A6 B1 3-Methoxybromobenzene B2 Grignard Formation (Mg, THF) B1->B2 B3 (3-Methoxyphenyl)magnesium bromide B2->B3 B4 Reaction with Acetone B3->B4 B5 Intermediate Alkoxide B4->B5 B6 Hydrolysis B5->B6 B7 2-(3-Methoxyphenyl)propan-2-ol B6->B7 B8 Oxidation B7->B8 B9 this compound B8->B9

A Comparative Guide to In-Vitro and In-Vivo Studies of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of derivatives of 2-(3-Methoxyphenyl)-2-methylpropanoic acid, drawing from available in-vitro and in-vivo experimental data. While direct comparative studies on the parent compound are limited in the reviewed literature, this document synthesizes findings on structurally related molecules, offering insights into their potential mechanisms of action and therapeutic efficacy.

Data Presentation: In-Vitro vs. In-Vivo Anti-Inflammatory Activity

The following tables summarize the quantitative data from studies on derivatives of the core arylpropionic acid structure, providing a basis for comparing their performance in laboratory assays and whole-organism models.

Table 1: In-Vitro Anti-Inflammatory Activity of Thiophene Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-2/COX-1)Reference
5b (N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide)COX-1> 45.628.37[1]
COX-25.45[1]
5-LOX4.33[1]
Celecoxib (Reference)COX-124.715.44[1]
COX-21.6[1]
NDGA (Reference)5-LOX2.46[1]

Table 2: In-Vivo Anti-Inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Edema Inhibition (%) at 3hEdema Inhibition (%) at 5hReference
5b5058.365.2[1]
Celecoxib (Reference)5063.971.7[1]

Table 3: In-Vivo Anti-Inflammatory Activity of a Pyrrole Phenylpropanoic Acid Derivative in Carrageenan-Induced Paw Edema Model

CompoundAdministrationDose (mg/kg)Edema Inhibition (%) at 2hReference
3f (2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid)Single Dose20Significant reduction (p=0.001)[2]
Repeated (14 days)10, 20, 40Significant inhibition at all time points (p<0.001)[2]
Diclofenac (Reference)-25-[2]

Table 4: Effect of a Pyrrole Phenylpropanoic Acid Derivative on Cytokine Levels in LPS-Induced Systemic Inflammation Model

| Compound | Administration | Dose (mg/kg) | Effect on TNF-α | Effect on TGF-β1 | Effect on IL-10 | Reference | |---|---|---|---|---|---| | 3f | Repeated (14 days) | 40 | Significant decrease (p=0.032) | Significant increase (p=0.045) | No significant change |[2] | | | Single Dose | 40 | - | Significant increase (p=0.002) | - |[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In-Vitro Cyclooxygenase (COX-1/COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assay[1]

Objective: To determine the inhibitory activity of the test compounds against COX-1, COX-2, and 5-LOX enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2, and potato 5-LOX.

  • Assay Principle: A colorimetric inhibitor screening assay was used. The assay measures the peroxidase component of the cyclooxygenases. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • The test compounds were pre-incubated with the respective enzyme (COX-1 or COX-2) in a reaction buffer.

    • Arachidonic acid was added to initiate the reaction.

    • The absorbance was measured to determine the enzyme activity.

    • For the 5-LOX assay, the conversion of linoleic acid to hydroperoxyl-linoleic acid was monitored.

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) were calculated from the concentration-response curves.

In-Vivo Carrageenan-Induced Paw Edema Model[1][2]

Objective: To evaluate the acute anti-inflammatory activity of the test compounds in an animal model.

Methodology:

  • Animal Model: Wistar rats or equivalent rodents.

  • Procedure:

    • Animals were fasted overnight with free access to water.

    • The initial paw volume of each rat was measured using a plethysmometer.

    • The test compounds or reference drug (e.g., Celecoxib, Diclofenac) were administered orally or intraperitoneally.

    • After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% w/v carrageenan solution in saline was administered into the right hind paw of each rat.

    • The paw volume was measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition was calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In-Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Cytokine Quantification[2]

Objective: To assess the effect of the test compounds on the production of pro- and anti-inflammatory cytokines in a systemic inflammation model.

Methodology:

  • Animal Model: Wistar rats.

  • Procedure:

    • The test compound was administered (single dose or repeated doses over a period).

    • Systemic inflammation was induced by intraperitoneal injection of Lipopolysaccharide (LPS).

    • Blood samples were collected at a specified time after LPS administration.

    • Serum was separated by centrifugation.

  • Cytokine Quantification:

    • Serum levels of Tumor Necrosis Factor-alpha (TNF-α), Transforming Growth Factor-beta1 (TGF-β1), and Interleukin-10 (IL-10) were quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations in the treated groups were compared to the control group to determine the modulatory effect of the compound.

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the anti-inflammatory studies of these compounds.

experimental_workflow Experimental Workflow for Anti-Inflammatory Drug Screening cluster_invitro In-Vitro Studies cluster_invivo In-Vivo Studies invitro_start Test Compound cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay lox_assay 5-LOX Inhibition Assay invitro_start->lox_assay ic50 Determine IC50 Values cox_assay->ic50 lox_assay->ic50 compound_admin Compound Administration ic50->compound_admin Select Potent Inhibitors invivo_start Animal Model (Rat) invivo_start->compound_admin carrageenan Carrageenan-Induced Paw Edema compound_admin->carrageenan lps LPS-Induced Systemic Inflammation compound_admin->lps edema_measure Measure Paw Edema carrageenan->edema_measure cytokine_assay Measure Serum Cytokines (ELISA) lps->cytokine_assay arachidonic_acid_pathway Arachidonic Acid Inflammatory Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation_pain Inflammation, Pain, Fever prostaglandins->inflammation_pain hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation_chemotaxis Inflammation, Chemotaxis leukotrienes->inflammation_chemotaxis inhibitor Arylpropionic Acid Derivatives inhibitor->cox Inhibition inhibitor->lox Inhibition

References

A Comparative Guide to the Structure-Activity Relationships of Methoxyphenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of methoxyphenylpropanoic acids, focusing on their potential as therapeutic agents. While research has illuminated the biological activities of specific isomers, a comprehensive comparative analysis remains an area of active investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.

Introduction to Methoxyphenylpropanoic Acids

Methoxyphenylpropanoic acids are a class of organic compounds characterized by a phenyl ring substituted with both a methoxy group and a propanoic acid group. The positional isomerism of the methoxy group (ortho, meta, or para) significantly influences the molecule's physicochemical properties and, consequently, its biological activity. These compounds have garnered interest for their potential anti-inflammatory, anticancer, and metabolic regulatory effects. A notable example is 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of dietary polyphenols, which has been a focus of recent studies.

Comparative Biological Activities

Direct comparative studies providing quantitative data (e.g., IC50 or EC50 values) for the ortho-, meta-, and para-isomers of methoxyphenylpropanoic acid across various biological activities are limited in the publicly available scientific literature. However, research on specific derivatives, particularly the para-substituted HMPA, provides valuable insights into their potential therapeutic applications.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Anticancer Activity

The anticancer potential of methoxyphenylpropanoic acid derivatives is an emerging area of research. While specific IC50 values directly comparing the isomers are not available, studies on related compounds suggest that this chemical scaffold may possess cytotoxic activity against various cancer cell lines.

GPR41 Activation and Metabolic Regulation

The G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has been identified as a target for short-chain fatty acids and their analogs.[2] The para-substituted derivative, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to be a selective agonist of GPR41.[2]

Table 1: GPR41 Agonist Activity of a Methoxyphenylpropanoic Acid Derivative

CompoundTargetAssayEC50 (mM)
3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA)GPR41cAMP Inhibition2.36[2]

Signaling Pathways

The signaling pathways modulated by methoxyphenylpropanoic acids are dependent on their specific molecular targets. The most well-characterized pathway involves the activation of GPR41 by HMPA.

GPR41 Signaling Pathway

Activation of GPR41 by agonists like HMPA leads to the coupling of Gαi/o proteins, which in turn inhibits adenylyl cyclase activity, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] This pathway is implicated in various physiological processes, including the regulation of lipid metabolism.[3]

GPR41_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HMPA HMPA GPR41 GPR41 HMPA->GPR41 Binds to G_protein Gαi/o GPR41->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA PKA cAMP->PKA Activates Lipid_Metabolism Lipid Metabolism Regulation PKA->Lipid_Metabolism Regulates

GPR41 signaling pathway activated by HMPA.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of methoxyphenylpropanoic acid derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay determines the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • COX Cofactor (e.g., a solution containing TMPD)

  • Arachidonic Acid (substrate)

  • Test compound (methoxyphenylpropanoic acid isomer) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Assay Plate Setup: In a 96-well plate, add the following to the respective wells:

    • Enzyme Control: Assay Buffer, Heme, Cofactor, and COX enzyme.

    • Inhibitor Wells: Assay Buffer, Heme, Cofactor, COX enzyme, and the test compound at various concentrations.

    • Blank: Assay Buffer, Heme, and Cofactor (no enzyme).

  • Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound compared to the enzyme control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and use non-linear regression to calculate the IC50 value.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagent Working Solutions C Add Reagents and Enzyme to 96-well Plate A->C B Prepare Serial Dilutions of Test Compound D Add Test Compound or Vehicle Control B->D C->D E Pre-incubate D->E F Initiate Reaction with Arachidonic Acid E->F G Measure Fluorescence Kinetically F->G H Calculate Reaction Rates G->H I Determine Percent Inhibition H->I J Calculate IC50 Value I->J

Workflow for the in vitro COX inhibition assay.
MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to determine the IC50 of a compound against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (methoxyphenylpropanoic acid isomer)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value.

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance G->H I Calculate Percent Viability H->I J Determine IC50 Value I->J

Workflow for the MTT assay.

Conclusion and Future Directions

The study of the structure-activity relationships of methoxyphenylpropanoic acids is a promising field with potential applications in the development of new anti-inflammatory, anticancer, and metabolic-regulating drugs. Current research highlights the activity of the para-substituted derivative, HMPA, particularly its role as a GPR41 agonist. However, a significant knowledge gap exists regarding the comparative biological activities and specific signaling pathways of the ortho- and meta-isomers.

Future research should focus on a systematic evaluation of all three positional isomers of methoxyphenylpropanoic acid and their derivatives. Direct, head-to-head comparative studies using standardized in vitro and in vivo assays are necessary to elucidate the precise influence of the methoxy group's position on the compound's potency and selectivity for various biological targets. Such studies will be instrumental in identifying lead compounds with optimized therapeutic profiles for further drug development.

References

Comparative Analysis of 2-(3-Methoxyphenyl)-2-methylpropanoic Acid and Standard NSAIDs in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of the synthesis and biological activity of 2-(3-Methoxyphenyl)-2-methylpropanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Fenoprofen. The focus of this comparison is on the reproducibility of experimental results, particularly concerning chemical synthesis and in vitro inhibition of cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Arylpropionic Acid Derivatives as NSAIDs

Arylpropionic acid derivatives, commonly known as "profens," are a well-established class of NSAIDs. These compounds exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[1][2] By blocking the action of these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][3] Ibuprofen and Fenoprofen are widely used profens and serve as benchmarks for the evaluation of new chemical entities within this class.[4] this compound is a structural analog whose comparative efficacy and synthesis reproducibility are of interest to the research community.

Comparative Synthesis and Characterization

Reproducibility in the synthesis of active pharmaceutical ingredients is a cornerstone of drug development. This section compares a known synthetic route for this compound with those of Ibuprofen and Fenoprofen, with a focus on reported yields and purity.

Table 1: Comparison of Synthetic Parameters

CompoundStarting MaterialKey Reaction TypeReported Yield (%)Reported Purity (%)Reference
This compound 3-MethoxypropiophenoneGrignard Reaction followed by hydrolysis88.6% (for the ketone intermediate)>99.44% (for the ketone intermediate)[5]
Ibuprofen IsobutylbenzeneFriedel-Crafts AcylationNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesGeneral Knowledge
Fenoprofen m-Phenoxy-benzyl cyanideCyanation followed by hydrolysis98.5% (for the amide intermediate)Not explicitly stated in reviewed sources[6]

Comparative Biological Activity: COX Inhibition

The primary mechanism of action for arylpropionic acid derivatives is the inhibition of COX-1 and COX-2 enzymes. The in vitro potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

Table 2: Comparative in vitro COX Inhibition Data (IC50 values in µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)Reference
This compound Data not availableData not availableData not available
Ibuprofen 133700.035[7][8]
12800.15[9][10]
(S)-(+)-Ibuprofen 2.91.12.64
Fenoprofen Data not availableData not availableData not available

Note: Experimental IC50 values for this compound and Fenoprofen against COX-1 and COX-2 were not found in the reviewed literature. The data for Ibuprofen is presented from multiple sources to indicate the range of reported values, which can vary based on experimental conditions.

Experimental Protocols

To ensure the reproducibility of the biological data, detailed experimental protocols are essential. The following is a standard protocol for determining the IC50 of a compound against COX-1 and COX-2 using a human whole blood assay.[11]

Protocol: Determination of COX-1 and COX-2 Inhibition in Human Whole Blood

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into heparinized tubes.

  • COX-2 Induction (for COX-2 assay only): To induce COX-2 expression, incubate whole blood with lipopolysaccharide (LPS) for 24 hours at 37°C. For the COX-1 assay, use unstimulated blood.

  • Compound Incubation: Aliquot the blood (either LPS-stimulated or unstimulated) into tubes. Add various concentrations of the test compound (e.g., this compound, Ibuprofen, or Fenoprofen) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only).

  • COX-1 Activity Measurement: For the COX-1 assay, allow the blood to clot at 37°C for 1 hour. This allows endogenous thrombin to stimulate platelet COX-1 to produce Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2.

  • Prostaglandin Measurement: Centrifuge the samples to separate the serum (for COX-1) or plasma (for COX-2). Measure the concentration of TXB2 (for COX-1) or Prostaglandin E2 (PGE2) (for COX-2) using a specific enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of TXB2 or PGE2 production for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cyclooxygenase signaling pathway and a general experimental workflow for evaluating COX inhibitors.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 COX_Enzymes->PGH2 Prostaglandins Prostaglandins (Pain & Inflammation) PGH2->Prostaglandins NSAIDs This compound Ibuprofen Fenoprofen NSAIDs->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by NSAIDs.

Experimental_Workflow Start Start Compound_Synthesis Synthesize and Purify Test Compound Start->Compound_Synthesis Characterization Characterize Compound (NMR, MS, Purity) Compound_Synthesis->Characterization COX_Assay Perform in vitro COX Inhibition Assay Characterization->COX_Assay Data_Analysis Analyze Data and Determine IC50 Values COX_Assay->Data_Analysis Comparison Compare with Reference NSAIDs Data_Analysis->Comparison End End Comparison->End

Caption: General Experimental Workflow for Evaluating COX Inhibitors.

References

A Researcher's Guide to Designing Control Experiments for 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for designing robust control experiments to investigate the potential biological effects of 2-(3-Methoxyphenyl)-2-methylpropanoic acid. As a chemical intermediate, its direct biological activity is not extensively documented. Therefore, this document outlines a proposed series of experiments based on the known activities of structurally related methoxyphenyl and propanoic acid derivatives, which have shown potential in areas such as cancer, inflammation, and neuroprotection.[1][2][3] This guide will enable researchers to generate high-quality, reproducible data to objectively assess the compound's performance against relevant alternatives.

Section 1: Proposed Biological Activities for Investigation

Based on the activities of analogous compounds, the following areas are proposed for initial investigation of this compound's effects:

  • Anticancer Activity: Many methoxy-substituted compounds and arylpropionic acid derivatives have been shown to exhibit cytotoxic effects on cancer cell lines and induce apoptosis.[1]

  • Anti-inflammatory Activity: Arylpropionic acids are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[1]

  • Neuroprotective Effects: Certain methoxy-substituted molecules have demonstrated neuroprotective properties in various in vitro models.[4]

Section 2: Experimental Design and Control Strategy

A well-controlled experiment is crucial for unambiguously attributing any observed effects to the test compound. The following diagram illustrates a general workflow for in vitro screening.

G cluster_0 Experimental Setup cluster_1 Treatment Groups cluster_2 Assay and Data Analysis Cell Culture Cell Culture Experimental Plate Experimental Plate Cell Culture->Experimental Plate Compound Preparation Compound Preparation Vehicle Control Vehicle Control Compound Preparation->Vehicle Control Test Compound 2-(3-Methoxyphenyl)-2- methylpropanoic acid Compound Preparation->Test Compound Positive Control Positive Control Compound Preparation->Positive Control Alternative Compound Alternative Compound Compound Preparation->Alternative Compound Incubation Incubation Experimental Plate->Incubation Vehicle Control->Experimental Plate Test Compound->Experimental Plate Positive Control->Experimental Plate Alternative Compound->Experimental Plate Assay Assay Incubation->Assay Data Acquisition Data Acquisition Assay->Data Acquisition Statistical Analysis Statistical Analysis Data Acquisition->Statistical Analysis

Figure 1: General workflow for in vitro screening experiments.
Control Groups

For each experiment, the following control groups are essential:

  • Vehicle Control (Negative Control): This group receives the same solvent used to dissolve the test compound (e.g., DMSO, ethanol). This control is crucial to ensure that the solvent itself does not have a biological effect.

  • Positive Control: This group is treated with a compound known to produce the expected effect. This validates the assay and provides a benchmark for the potency of the test compound.

  • Untreated Control: In some experiments, a group of cells that receives no treatment can be included to establish a baseline.

Comparative Compounds (Alternatives)

To objectively assess the performance of this compound, it should be compared against relevant alternatives. The choice of alternatives will depend on the specific biological activity being investigated.

Section 3: Experimental Protocols and Data Presentation

This section provides detailed protocols for key experiments and illustrates how to present the resulting data in a clear and comparative manner. The data presented in the tables is hypothetical and for illustrative purposes only.

Anticancer Activity: Cytotoxicity Assay

Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., PC3, a human prostate cancer cell line).

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed PC3 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound, vehicle control (DMSO), positive control (e.g., Doxorubicin), and an alternative compound (e.g., a structurally similar propanoic acid derivative).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCell LineIncubation Time (h)IC50 (µM)
This compound PC34885.2
Vehicle Control (0.1% DMSO)PC348> 1000
Doxorubicin (Positive Control)PC3480.8
2-Phenylpropanoic acid (Alternative)PC348150.5
Anti-inflammatory Activity: COX-2 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on the activity of the COX-2 enzyme.

Experimental Protocol: COX-2 Inhibitor Screening Assay

  • Assay Preparation: Use a commercial COX-2 inhibitor screening assay kit.

  • Compound Preparation: Prepare various concentrations of this compound, a vehicle control, a positive control (e.g., Celecoxib), and an alternative compound (e.g., Ibuprofen).

  • Reaction Initiation: Add the COX-2 enzyme, heme, and the test compounds to the wells of a 96-well plate. Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate according to the manufacturer's instructions (typically 10-20 minutes at 37°C).

  • Data Acquisition: Measure the absorbance or fluorescence according to the kit's protocol to determine the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Hypothetical COX-2 Inhibition Data

CompoundEnzymeIC50 (µM)
This compound COX-2120.7
Vehicle Control (0.1% DMSO)COX-2> 1000
Celecoxib (Positive Control)COX-20.04
Ibuprofen (Alternative)COX-25.3

Section 4: Signaling Pathway Analysis

Should this compound show significant biological activity, further investigation into the underlying molecular mechanisms is warranted. For instance, if the compound induces apoptosis in cancer cells, a potential pathway to investigate is the NF-κB signaling pathway, which is often dysregulated in cancer.

G TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK I-kappa-B I-kappa-B IKK->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases Nucleus Nucleus NF-kappa-B->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Apoptosis Inhibition Apoptosis Inhibition Gene Transcription->Apoptosis Inhibition Test Compound 2-(3-Methoxyphenyl)-2- methylpropanoic acid Test Compound->IKK

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment and Lysis: Treat cells with the test compound, controls, and alternatives for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, p65).

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.

By employing these rigorous control experiments and comparative analyses, researchers can effectively elucidate the biological activities of this compound and objectively evaluate its potential in various therapeutic areas.

References

Benchmarking 2-(3-Methoxyphenyl)-2-methylpropanoic Acid Against Known Active Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological performance of 2-(3-Methoxyphenyl)-2-methylpropanoic acid against established active compounds. Due to the limited availability of direct experimental data for this compound, this document leverages data from structurally similar compounds and outlines key experimental protocols for its evaluation. The benchmark compounds selected include well-known nonsteroidal anti-inflammatory drugs (NSAIDs) from the arylpropionic acid class—Ibuprofen and Naproxen—a selective COX-2 inhibitor, Celecoxib, and a structurally related compound with distinct biological activities, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA).

Introduction to this compound

This compound is a derivative of arylpropionic acid.[1][2] This class of compounds is known for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and anticonvulsant effects.[1][3][4] The primary mechanism of action for many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6] The structural features of this compound, specifically the methoxy-substituted phenyl ring, suggest potential for various biological activities, as the methoxyphenyl moiety is a known pharmacophore that can influence enzyme inhibition and antioxidant activity.

Comparative Analysis of Biological Activity

To provide a framework for evaluating this compound, the following tables summarize the inhibitory concentrations (IC50) of the selected benchmark compounds against key biological targets. These values are indicative of the potency of these compounds and serve as a reference for potential future experimental results for the target compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Benchmark NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen12[7]80[7]0.15[7]
Naproxen8.7[8]5.2[8]1.67
Celecoxib82[7]6.8[7]12[7]

Note: IC50 values can vary depending on the specific experimental conditions. The data presented are representative values from published literature.

Table 2: In Vitro Anticancer Activity of HMPA

CompoundCell LineIC50 (µM)
HMPAData not available in searched articles-

Note: While HMPA is reported to have anticancer activities, specific IC50 values were not available in the searched literature.[9][10]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the biological activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Principle: The COX enzyme converts arachidonic acid into prostaglandins.[5] The inhibitory effect of a compound is measured by quantifying the reduction in prostaglandin production in the presence of the test compound.

Procedure:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Termination and Detection: After a set incubation period (e.g., 2 minutes at 37°C), stop the reaction. The amount of prostaglandin produced (e.g., PGE2) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant potential of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a colorless or pale yellow hydrazine, leading to a decrease in absorbance.

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the wells.

  • Reaction Initiation: Add the DPPH solution to each well and mix.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals. A known antioxidant like ascorbic acid or Trolox is used as a positive control.[11][12]

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

This colorimetric assay determines the effect of a compound on cell viability.[13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Visualizations

Signaling Pathway

COX_Signaling_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Thromboxane Thromboxane A2 Prostaglandin_H2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Mucosa Gastric Mucosa Protection Platelet Aggregation Prostaglandins->Gastric_Mucosa PGI2 Thromboxane->Gastric_Mucosa NSAIDs Arylpropionic Acids (e.g., Ibuprofen, Naproxen) NSAIDs->COX1 NSAIDs->COX2 Selective_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_Inhibitors->COX2

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition by NSAIDs.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_data Data Analysis cluster_comparison Comparative Benchmarking Test_Compound 2-(3-Methoxyphenyl)-2- methylpropanoic acid COX_Assay COX-1/COX-2 Inhibition Assay Test_Compound->COX_Assay DPPH_Assay DPPH Antioxidant Assay Test_Compound->DPPH_Assay MTT_Assay MTT Cytotoxicity Assay Test_Compound->MTT_Assay IC50_COX Determine COX IC50 Values COX_Assay->IC50_COX IC50_DPPH Determine Antioxidant IC50 DPPH_Assay->IC50_DPPH IC50_MTT Determine Cytotoxicity IC50 MTT_Assay->IC50_MTT Comparison Compare with Benchmark Compounds (e.g., Ibuprofen) IC50_COX->Comparison IC50_DPPH->Comparison IC50_MTT->Comparison

Caption: General workflow for the in vitro evaluation of this compound.

References

Lack of Efficacy Data for 2-(3-Methoxyphenyl)-2-methylpropanoic Acid Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of peer-reviewed scientific literature reveals a significant gap in the availability of efficacy data for 2-(3-Methoxyphenyl)-2-methylpropanoic acid. This absence of published research on its biological activity and therapeutic effects makes it impossible to generate a comparative guide on its performance against other alternatives, as requested by researchers, scientists, and drug development professionals.

Currently, this compound is primarily characterized in scientific literature as a chemical intermediate used in the synthesis of more complex molecules for pharmaceutical research and development.[1] Its structural features, including a methoxy-substituted phenyl ring and a sterically hindered carboxylic acid group, make it a versatile building block.[1] However, there is a notable lack of studies investigating its direct biological effects, such as inhibitory or activating effects on enzyme systems.[1]

While the broader class of arylpropanoic acids, to which this compound belongs, is known for its anti-inflammatory properties, the specific biological activities of this compound have not been elucidated in published peer-reviewed studies. Derivatives of 3-phenylpropionic acid have been explored for potential applications in treating cardiovascular diseases, but this research does not extend to the specific efficacy of the compound .[1]

Without any available quantitative data from in vitro or in vivo studies, a comparison of its performance with other compounds cannot be conducted. Consequently, the creation of data tables summarizing efficacy, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

Researchers interested in the potential therapeutic applications of this compound would need to conduct foundational research to determine its pharmacological profile and efficacy in relevant biological assays. Such studies would be the first step toward enabling any future comparative analysis.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-(3-Methoxyphenyl)-2-methylpropanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and approved eye/face protection.[1] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]

Handling: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[1]

Disposal Planning and Regulatory Compliance

The disposal of this compound must be carried out in strict accordance with all federal, state, and local hazardous waste regulations.[1] Waste generators are responsible for the complete and accurate classification of the waste.[1]

Primary Disposal Method: The recommended method for disposal is to transfer the material to a suitable container and arrange for it to be taken to an approved waste disposal plant.[1] Do not dispose of this chemical into the environment, drains, or soil.

Spill and Accidental Release Protocol

In the event of a spill, take the following immediate actions:

  • Evacuate: Keep unprotected personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1]

  • Clean-up: Use an inert material to absorb the spill. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1]

Step-by-Step Disposal Procedure for Small Quantities

For very small laboratory quantities, neutralization may be a permissible disposal route, but this must be verified and approved by your institution's Environmental Health and Safety (EHS) office prior to execution. The following is a general protocol for the neutralization of carboxylic acids and should be adapted and approved by your EHS department.

Experimental Protocol: Neutralization of Small Quantities

  • Preparation: In a chemical fume hood, dilute the this compound with water to a concentration of less than 5%.

  • Cooling: Place the beaker containing the diluted acid in an ice bath to manage any heat generated during neutralization.

  • Neutralizing Agent Preparation: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Slow Addition: While stirring the diluted acid solution continuously, slowly add the basic solution dropwise. Be aware that this will produce carbon dioxide gas, leading to fizzing.[2] Control the rate of addition to prevent excessive foaming.

  • pH Monitoring: Periodically halt the addition of the base and check the solution's pH using a calibrated pH meter or pH strips.

  • Completion: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).

  • Final Disposal: Once neutralized, and only with prior approval from your EHS office, the solution may be suitable for drain disposal, followed by flushing with a large volume of water.[2]

Data Presentation

Currently, there is no specific quantitative data available for the disposal of this compound. For general safety and handling, refer to the Safety Data Sheet (SDS) of the compound.

ParameterValueReference
Recommended PPESafety glasses, gloves, lab coat[1]
Primary Disposal RouteApproved waste disposal plant[1]
Accidental ReleaseAbsorb with inert material[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Disposal Path Decision cluster_large_scale Bulk / Unused Product Disposal cluster_small_scale Small Quantity Neutralization (EHS Approval Mandatory) start Start: Have this compound for disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_quantity Assess Quantity of Waste is_small_quantity Is it a small lab quantity? assess_quantity->is_small_quantity wear_ppe Wear Appropriate PPE consult_sds->wear_ppe wear_ppe->assess_quantity package_waste Package in a suitable, labeled container is_small_quantity->package_waste No seek_ehs_approval Seek EHS Approval for Neutralization is_small_quantity->seek_ehs_approval Yes contact_ehs Contact EHS for Hazardous Waste Pickup package_waste->contact_ehs approved_disposal Dispose via an approved waste disposal plant contact_ehs->approved_disposal ehs_approved EHS Approved? seek_ehs_approval->ehs_approved ehs_approved->package_waste No perform_neutralization Perform Neutralization Protocol ehs_approved->perform_neutralization Yes check_ph Check pH (6.0-8.0) perform_neutralization->check_ph drain_disposal Drain Disposal (as per EHS guidelines) check_ph->drain_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(3-Methoxyphenyl)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(3-Methoxyphenyl)-2-methylpropanoic acid

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for this compound and structurally similar chemicals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling to avoid potential health hazards. The primary risks associated with this and similar aromatic carboxylic acids include irritation to the skin, eyes, and respiratory system. Ingestion may be harmful.[1][2][3] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Hazard CategoryRecommended Personal Protective Equipment (PPE)
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection are required.[4] A face shield should be worn when there is a risk of splashing.[1][5]
Skin Protection A chemical-resistant lab coat must be worn and fully buttoned.[1] Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[1][6] Inspect gloves before use and change them immediately if contaminated.[1] Fully enclosed shoes made of a chemical-resistant material are also required.[1]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust generation and inhalation.[1][4][7] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any procedure.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weighing paper, and glassware, along with appropriate waste containers, before handling the chemical.[1]

2. Donning PPE:

  • Put on all required PPE as detailed in Table 1, ensuring gloves are the correct size and free of defects.[1]

3. Handling the Chemical:

  • Minimize Dust: Handle the compound carefully to minimize dust generation.[4]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[4]

  • No Consumption: Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[4][8]

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[1]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4]

Disposal Plan: Waste Management Protocol

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][4]

  • Unused Product: Dispose of any unused product in a suitable, sealed container, following local regulations.[4]

2. Container Disposal:

  • Do not reuse empty containers.[4] They should be disposed of as unused product.[4] Chemical residues should be removed and the container neutralized before disposal.

3. Regulatory Compliance:

  • All waste must be disposed of at an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_area Designate Handling Area (Fume Hood) prep_vent Verify Ventilation prep_area->prep_vent prep_materials Gather Materials & Waste Containers prep_vent->prep_materials ppe_don Wear Lab Coat, Gloves, & Eye Protection prep_materials->ppe_don handle_chem Handle Compound (Minimize Dust) ppe_don->handle_chem post_decon Decontaminate Surfaces & Equipment handle_chem->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Contaminated Materials in Labeled Hazardous Waste Container post_wash->disp_collect disp_dispose Dispose of Waste via Approved Channels disp_collect->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.